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2,2'-(1,4-Phenylene)diacetamide Documentation Hub

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  • Product: 2,2'-(1,4-Phenylene)diacetamide
  • CAS: 30038-76-7

Core Science & Biosynthesis

Foundational

1,4-Benzenediacetic acid diamide derivatives literature review

A Strategic Scaffold for Bivalent Ligand Design and Supramolecular Engineering Part 1: Executive Summary & Structural Rationale In the landscape of medicinal chemistry and materials science, 1,4-benzenediacetic acid diam...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Bivalent Ligand Design and Supramolecular Engineering

Part 1: Executive Summary & Structural Rationale

In the landscape of medicinal chemistry and materials science, 1,4-benzenediacetic acid diamide derivatives represent a privileged class of "flexible aromatic linkers." Unlike rigid spacers (e.g., terephthalamides) or purely aliphatic chains, this scaffold offers a unique balance of conformational adaptability and structural integrity .

The core structure consists of a benzene ring substituted at the para positions with acetamide groups (


). This architecture is critical for two primary applications:
  • Medicinal Chemistry: Acting as a bivalent linker to span distinct binding pockets in enzymes or G-Protein Coupled Receptor (GPCR) dimers. The methylene spacers (

    
    ) allow the amide carbonyls to rotate, facilitating an "induced fit" mechanism within active sites.
    
  • Supramolecular Chemistry: Serving as a synthon for hydrogen-bonded networks (ribbons and sheets) and as a flexible ligand in Metal-Organic Frameworks (MOFs), where "ligand geometry-driven formation" dictates pore size and topology.

This guide provides a rigorous technical roadmap for synthesizing, characterizing, and applying this scaffold in drug discovery and crystal engineering.

Part 2: Chemical Architecture & Mechanism[1][2][3]
2.1 The Geometry of Interaction

The 1,4-benzenediacetic acid diamide core functions as a ditopic receptor/donor .

  • Distance: The para-substitution provides a linear vector with a functional distance of approximately 10–12 Å between terminal nitrogen atoms, depending on the amide substituents.

  • Flexibility: The

    
     hybridized methylene carbons break the conjugation between the aromatic ring and the carbonyl group. This prevents the molecule from being planar, allowing it to adopt syn or anti conformations based on environmental demands (e.g., metal coordination or enzyme pocket constraints).
    
2.2 Mechanism of Action (Pharmacology & Materials)
  • In Drug Design: The scaffold mimics peptide fragments (Gly-Phe-Gly mimetics). The diamide functionality allows for strong hydrogen bonding (H-bond donor: NH; H-bond acceptor: C=O) with protein residues, while the central phenyl ring engages in

    
    -
    
    
    
    stacking interactions with aromatic amino acids (Phe, Tyr, Trp).
  • In MOFs: The carboxylate/amide groups coordinate with metal centers (e.g., Zn(II), Cu(II)), while the flexible spacer allows the framework to "breathe" or adjust to guest molecules, a property essential for gas storage and separation applications.

Part 3: Synthetic Protocols (Self-Validating Systems)

This section details the conversion of 1,4-benzenediacetic acid (CAS 7325-46-4) into functionalized diamides.

3.1 Workflow Visualization

The following diagram outlines the decision logic for selecting the synthetic route based on substrate tolerance.

Synthesis_Workflow Start 1,4-Benzenediacetic Acid (Precursor) Decision Substrate Sensitivity? Start->Decision RouteA Route A: Acid Chloride (Robust Substrates) Decision->RouteA Stable RouteB Route B: Carbodiimide (EDC/HOBt) (Sensitive/Chiral Amines) Decision->RouteB Labile Intermediate Bis-Acid Chloride Intermediate RouteA->Intermediate SOCl2, Reflux Product 1,4-Benzenediacetic Acid Diamide Derivative RouteB->Product Amine, EDC, RT Intermediate->Product Amine, Et3N, DCM

Figure 1: Synthetic decision tree for generating diamide derivatives. Route A is preferred for scale-up; Route B is essential for preserving stereochemistry in chiral amine partners.

3.2 Protocol A: The Acid Chloride Method (High Yield / Scale-Up)

Context: Best for synthesizing simple alkyl/aryl diamides where racemization is not a concern.

Reagents:

  • 1,4-Phenylenediacetic acid (1.0 eq)

  • Thionyl chloride (

    
    ) (Excess, solvent/reagent)
    
  • Catalytic DMF (Dimethylformamide)

  • Target Amine (2.2 eq)

  • Triethylamine (

    
    ) (2.5 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Activation: Suspend 1,4-phenylenediacetic acid (5.0 mmol) in dry DCM (20 mL). Add

    
     (15 mmol) and 2 drops of DMF.
    
  • Reflux: Heat to reflux (40°C) for 3 hours. The suspension will clear as the di-acid chloride forms.

  • Evaporation: Remove solvent and excess

    
     under reduced pressure. Critical Step: Re-dissolve the residue in dry Toluene and evaporate again to azeotrope off trace 
    
    
    
    .
  • Coupling: Dissolve the resulting bis-acid chloride in dry DCM (10 mL). Cool to 0°C.

  • Addition: Dropwise add a solution of the Target Amine (11 mmol) and

    
     (12.5 mmol) in DCM. Maintain temperature < 5°C to prevent side reactions.
    
  • Workup: Stir at RT for 12 hours. Wash with 1M HCl (to remove unreacted amine), then sat.

    
    , then Brine. Dry over 
    
    
    
    .

Validation (QC):

  • IR Spectroscopy: Look for the disappearance of the broad -COOH stretch (2500-3000

    
    ) and appearance of sharp Amide I (1640-1660 
    
    
    
    ) and Amide II (1540
    
    
    ) bands.
3.3 Protocol B: Direct Amidation (Peptidomimetics)

Context: Used when coupling amino acid esters or complex pharmacophores to the scaffold.

Reagents:

  • EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
    
  • HOBt (Hydroxybenzotriazole)

  • DIPEA (Diisopropylethylamine)

Methodology:

  • Dissolve 1,4-phenylenediacetic acid (1 eq) in dry DMF.

  • Add EDC

    
    HCl (2.2 eq) and HOBt (2.2 eq). Stir for 30 min to activate the carboxylate.
    
  • Add the amine/peptide fragment (2.2 eq) and DIPEA (3 eq).

  • Stir 24h at Room Temperature.

  • Purification: These derivatives often require Column Chromatography (MeOH/DCM gradient) due to the polarity of the urea byproducts from EDC.

Part 4: Quantitative Data & Applications[3][4]
4.1 Comparative Analysis of Linker Properties

The following table contrasts the 1,4-benzenediacetic acid scaffold with other common medicinal chemistry linkers.

Linker ScaffoldRigidityWater SolubilityTypical Length (Å)Primary Application
1,4-Benzenediacetic acid Moderate (Flexible) Moderate 10 - 12 Induced-fit Inhibitors, MOFs
Terephthalic acidHigh (Rigid)Low7 - 8Rigid Spacers, MOFs
Succinic acidLow (Floppy)High4 - 6Short aliphatic bridges
PEG-dicarboxylic acidVery LowVery HighVariableSolubility enhancement
4.2 Biological Activity Highlights

Recent literature highlights specific derivatives of this class in oncology and enzyme inhibition:

  • Carbonic Anhydrase IX (CA IX) Inhibitors: Diamide-based benzenesulfonamides derived from this scaffold have shown selective inhibition of CA IX (tumor-associated isoform) with

    
     values in the low micromolar range (
    
    
    
    for derivative 5h against UO-31 renal cancer lines) [1, 3].[1]
  • Keap1-Nrf2 Inhibitors: The 1,4-bis(arylsulfonamido) derivatives utilize the geometry of the benzene core to disrupt protein-protein interactions, validating the scaffold's utility in blocking large surface areas [2].

Part 5: Supramolecular Engineering (MOFs)

In materials science, the "diamide" functionality is exploited not just for covalent connectivity, but for hydrogen-bond directed assembly .

5.1 Ligand Geometry-Driven Assembly

When reacted with Zinc nitrate (


), 1,4-phenylenediacetic acid derivatives form coordination polymers.[2] The flexibility of the 

groups allows the ligand to adopt trans or cis conformations relative to the metal center, leading to diverse topologies:
  • 3D Diamondoid Frameworks: Formed when the ligand adopts a trans-conformation bridging Zn atoms.

  • 2D Sheets: Formed when mixed ligands (e.g., bipyridines) force a specific packing geometry [4].

Experimental Tip for Crystallization: To grow X-ray quality crystals of these diamides, use the Slow Evaporation Method : Dissolve the diamide in a mixture of MeOH/CHCl3 (1:1) and allow to stand at 4°C. The slow solvent loss promotes the formation of intermolecular N-H...O hydrogen bonded ribbons.

Part 6: References
  • MDPI (2019). Novel Diamide-Based Benzenesulfonamides as Selective Carbonic Anhydrase IX Inhibitors Endowed with Antitumor Activity. Available at: [Link][3]

  • PMC (2022). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids... as inhibitors of Keap1-Nrf2. Available at: [Link]

  • RSC CrystEngComm. Ligand geometry-driven formation of different coordination polymers from Zn(NO3)2 and phenylenediacetic acids.[2] Available at: [Link][2][3]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Amidation of 1,4-Phenylenediacetic Acid Esters

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the amidation of 1,4-phenylenediacetic acid esters. This document delves into the fundamental re...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the amidation of 1,4-phenylenediacetic acid esters. This document delves into the fundamental reaction mechanisms, offers detailed experimental protocols, and discusses the critical parameters that influence the synthesis of both discrete diamides and polymeric structures.

Introduction: The Significance of 1,4-Phenylenediacetamide Structures

The 1,4-phenylenediacetamide moiety is a key structural unit in a variety of functional molecules and materials. Its rigid phenylene core, coupled with the flexible acetamide linkages, imparts a unique combination of properties. In the realm of materials science, this structure forms the backbone of certain polyamides, contributing to their thermal stability and mechanical strength. In medicinal chemistry and drug development, the diamide linkage is a prevalent feature in biologically active compounds, offering metabolic stability and the ability to participate in hydrogen bonding interactions, which are crucial for molecular recognition at biological targets. The synthesis of these structures from 1,4-phenylenediacetic acid and its esters is a fundamental process, enabling the creation of novel polymers, and functional small molecules.

Mechanistic Insights: The Chemistry of Amide Bond Formation

The conversion of an ester to an amide is a nucleophilic acyl substitution reaction. While direct amidation of esters with amines is possible, it often requires high temperatures and long reaction times, which can be detrimental to sensitive functional groups. Therefore, more efficient methods are typically employed, particularly for less reactive aromatic esters or for the formation of high molecular weight polymers.

The primary challenge in the direct reaction between a dicarboxylic acid and a diamine is the acid-base reaction that forms a salt, which is generally unreactive towards condensation. To circumvent this, the carboxylic acid groups are often activated. In the context of starting from the diester of 1,4-phenylenediacetic acid, the reaction proceeds via nucleophilic attack of the amine on the ester carbonyl group. The reactivity of this process can be enhanced through catalysis.

Core Experimental Protocols

Two primary approaches for the amidation of 1,4-phenylenediacetic acid derivatives are presented here: the direct polycondensation of the diacid and the melt polycondensation of its diester.

Protocol 1: Solution Polycondensation of 1,4-Phenylenediacetic Acid via Phosphorylation

This protocol is adapted from the Yamazaki phosphorylation reaction, a robust method for the direct polycondensation of dicarboxylic acids and diamines under mild conditions.

Experimental Workflow:

Caption: Workflow for Melt Polycondensation.

Step-by-Step Methodology:

  • Reactor Setup: In a polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, add dimethyl 1,4-phenylenediacetate (1.0 mmol), an aliphatic diamine (e.g., hexamethylenediamine, 1.0 mmol), and a catalyst such as titanium(IV) isopropoxide (400 ppm).

  • Inerting: Purge the reactor with dry nitrogen for at least 30 minutes to remove any oxygen.

  • Oligomerization: Heat the mixture to 180-200°C under a slow stream of nitrogen. Stir the molten mixture for 2-3 hours. Methanol will distill off as the reaction proceeds.

  • Polycondensation: Gradually increase the temperature to 220-240°C while slowly applying a vacuum (to <1 mmHg) over about an hour.

  • High Vacuum Stage: Continue stirring under high vacuum for an additional 3-4 hours to drive the polymerization to completion by removing the last traces of methanol and any other volatile by-products. The viscosity of the melt will increase significantly.

  • Product Isolation: Release the vacuum with nitrogen and cool the reactor. The solid polyamide can be removed from the reactor, often by extrusion.

  • Optional Purification: For higher purity, the polymer can be dissolved in a suitable solvent (e.g., m-cresol or concentrated sulfuric acid) and precipitated into a non-solvent like methanol.

Quantitative Data:

ReagentMolar Equiv.Amount
Dimethyl 1,4-Phenylenediacetate1.00.222 g
Hexamethylenediamine1.00.116 g
Titanium(IV) Isopropoxide400 ppm~0.1 mg

Characterization and Validation

The successful synthesis of the desired diamides or polyamides should be confirmed through a combination of analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Look for the appearance of the amide I (C=O stretch) and amide II (N-H bend) bands, typically around 1650 cm⁻¹ and 1550 cm⁻¹, respectively, and the disappearance of the ester C=O stretch (around 1730 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the formation of the amide linkage and the overall structure of the product. The disappearance of the ester's methoxy or ethoxy signals is a key indicator of reaction completion.

  • Viscometry: For polymers, the inherent or intrinsic viscosity can be measured to estimate the molecular weight.

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the thermal stability, glass transition temperature (Tg), and melting temperature (Tm) of the resulting polyamides.

Troubleshooting and Optimization

  • Low Molecular Weight (in Polycondensation): This can be due to impurities in the monomers or solvent, or an imbalance in the stoichiometry of the diacid/diester and diamine. Ensure all reagents are pure and dry, and accurately weigh the monomers.

  • Poor Solubility of the Polymer: Aromatic polyamides can have limited solubility. The addition of salts like LiCl or CaCl₂ to the polymerization solvent can improve solubility. [1]* Side Reactions: At high temperatures, side reactions can occur. Careful control of the reaction temperature and time is crucial. For sensitive substrates, the milder conditions of the Yamazaki reaction are preferable.

Conclusion

The amidation of 1,4-phenylenediacetic acid esters is a versatile process for the synthesis of both well-defined diamides and high-performance polyamides. The choice of protocol, whether a solution-based phosphorylation method or a solvent-free melt polycondensation, will depend on the specific diamine used, the desired product characteristics, and the available equipment. By carefully controlling the reaction conditions and ensuring the purity of the starting materials, researchers can reliably produce a wide range of 1,4-phenylenediacetamide-containing structures for various applications in materials science and medicinal chemistry.

References

  • Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (2011). Direct amide formation from unactivated carboxylic acids and amines.
  • Gnanaprakasam, B., Balaraman, E., & Gunanathan, C. (2012). Synthesis of polyamides from diols and diamines with liberation of H2. Journal of Polymer Science Part A: Polymer Chemistry, 50(9), 1755-1765.
  • Hughes, D. L. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1838-1841.
  • Leitch, J. A., Payne, R., & Browne, D. L. (2020). Direct Amidation of Esters via Ball Milling. ChemRxiv.
  • Li, G., & Szostak, M. (2021). A practical and sustainable protocol for direct amidation of unactivated esters under transition-metal-free and solvent-free conditions. Green Chemistry, 23(11), 3972-3982.
  • Ogata, N., Sanui, K., & Tan, S. (1982). Synthesis of aliphatic polyamides by direct polycondensation with triphenylphosphine. Polymer Journal, 14(7), 569-574.
  • Sarkar, A. (2005). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
  • Shabbir, S., et al. (2014). Functional Aromatic Polyamides. Polymers, 6(4), 1184-1216.
  • Van den Berg, O., et al. (2019). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Polymer Chemistry, 10(35), 4843-4853.
  • Wang, J., et al. (2020). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Journal of Macromolecular Science, Part A, 57(11), 834-842.
  • Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). Studies on reactions of the N-phosphonium salts of pyridines. XIV. A new convenient method for the synthesis of polyamides by direct polycondensation of dicarboxylic acids and diamines with triphenyl phosphite in the presence of pyridine. Journal of Polymer Science: Polymer Chemistry Edition, 13(6), 1373-1380.
  • Zhang, R., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. RSC Advances, 8(15), 8085-8090.

Sources

Application

Application Notes and Protocols for the Supramolecular Assembly of Phenylene Diacetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive guide to understanding and utilizing the supramolecular assembly...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to understanding and utilizing the supramolecular assembly of phenylene diacetamide derivatives. This document offers in-depth scientific context, detailed experimental protocols, and insights into the application of these self-assembling systems in drug delivery and tissue engineering. The protocols described herein are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers to adapt and troubleshoot effectively.

I. Scientific Introduction: The Power of Directed Self-Assembly

Phenylene diacetamide derivatives are a class of small molecules that possess a remarkable ability to self-assemble into complex, high-order structures in aqueous environments. This phenomenon is driven by a delicate balance of non-covalent interactions, including hydrogen bonding between the amide functionalities and π-π stacking of the central phenyl rings. The resulting supramolecular polymers can entrap large amounts of water, forming hydrogels with tunable mechanical properties and biocompatibility.[1][2] These characteristics make them highly attractive for a range of biomedical applications, from controlled drug release to providing scaffolds for tissue regeneration.[3][4]

The beauty of these systems lies in their "bottom-up" approach to creating functional nanomaterials.[5] By modifying the molecular structure of the phenylene diacetamide building blocks, we can precisely control the properties of the resulting supramolecular assemblies. This level of control opens up exciting possibilities for designing "smart" biomaterials that can respond to specific physiological cues.[6]

II. Synthesis of Phenylene Diacetamide Derivatives

The synthesis of phenylene diacetamide derivatives is a straightforward process, typically involving the acylation of a phenylenediamine with an appropriate acylating agent. A general synthetic scheme is presented below.

Protocol 1: Synthesis of N,N'-(1,4-phenylene)diacetamide

This protocol describes the synthesis of a simple, yet effective, phenylene diacetamide-based hydrogelator.

Materials:

  • p-Phenylenediamine

  • Acetic anhydride

  • Toluene

  • Ethanol

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve p-phenylenediamine (1 equivalent) in toluene.

  • Acylation: While stirring, slowly add acetic anhydride (2.2 equivalents) to the solution at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, the precipitate is collected by filtration and washed with cold ethanol to remove unreacted starting materials and by-products.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N,N'-(1,4-phenylene)diacetamide.[7]

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Rationale for Experimental Choices:

  • Toluene is chosen as the solvent due to its ability to dissolve the starting materials and its relatively high boiling point, which can facilitate the reaction if heating is required.

  • Excess acetic anhydride is used to ensure the complete di-acylation of the diamine.

  • Washing with cold ethanol helps to remove impurities without significantly dissolving the desired product.

  • Recrystallization is a crucial step to obtain a highly pure product, which is essential for reproducible self-assembly behavior.

III. Supramolecular Assembly and Hydrogelation

The transition from individual molecules to a macroscopic hydrogel is a fascinating example of programmed self-assembly. This process is highly dependent on environmental factors.

Protocol 2: Induction of Supramolecular Assembly and Hydrogel Formation

This protocol outlines the steps to induce the self-assembly of phenylene diacetamide derivatives into a hydrogel.

Materials:

  • Synthesized phenylene diacetamide derivative

  • Phosphate-buffered saline (PBS, pH 7.4) or other desired buffer

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Dispersion: Weigh the desired amount of the phenylene diacetamide derivative and add it to a vial containing the aqueous buffer (e.g., PBS). The concentration will influence the final gel properties.

  • Dissolution (Heating Step): Heat the suspension while vortexing until the solid is completely dissolved. The temperature required will depend on the specific derivative.

  • Cooling and Gelation (Self-Assembly Step): Allow the clear solution to cool down to room temperature undisturbed. As the solution cools, the molecules will self-assemble, leading to the formation of a hydrogel.

  • Confirmation of Gelation: Gel formation can be confirmed by the vial inversion test; a stable gel will not flow when the vial is inverted.[8]

Key Parameters Influencing Self-Assembly:

ParameterEffect on AssemblyRationale
Concentration Higher concentration generally leads to stronger gels.Increased number of molecules facilitates the formation of a more extensive and entangled fibrillar network.
pH Can influence the protonation state of functional groups and affect hydrogen bonding.For derivatives with ionizable groups, pH changes can trigger or inhibit self-assembly.[9]
Temperature Affects solubility and the kinetics of assembly.Heating is often required to dissolve the compound, and cooling allows for controlled self-assembly.[10]
Solvent Polarity The presence of co-solvents can disrupt or promote self-assembly.Changes in solvent polarity can alter the hydrophobic and hydrophilic interactions driving the assembly process.

IV. Characterization of Supramolecular Assemblies

A multi-technique approach is necessary to fully characterize the structure and properties of the supramolecular hydrogels from the nano- to the macro-scale.[11][12][13]

A. Microscopic and Morphological Analysis
  • Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These techniques are used to visualize the nanofibrillar network of the hydrogel. Samples are typically prepared by drying a small amount of the hydrogel on a grid.

  • Atomic Force Microscopy (AFM): AFM provides high-resolution images of the self-assembled structures and can also be used to probe the mechanical properties of the gel at the nanoscale.

B. Spectroscopic Analysis
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is invaluable for probing the hydrogen bonding interactions between the amide groups, which are crucial for self-assembly. A shift in the N-H and C=O stretching frequencies upon gelation provides evidence of hydrogen bond formation.

  • Circular Dichroism (CD) Spectroscopy: For chiral derivatives, CD spectroscopy can provide insights into the chiral arrangement of the molecules within the supramolecular assembly.[10]

C. Rheological Characterization
  • Oscillatory Rheology: This is a powerful technique to quantify the mechanical properties of the hydrogel.[8] Key parameters include the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. A true gel is characterized by G' being significantly larger than G''.

V. Applications in Drug Delivery and Tissue Engineering

The unique properties of phenylene diacetamide-based supramolecular hydrogels make them excellent candidates for biomedical applications.[14]

Application Note 1: Controlled Drug Release

The nanofibrillar network of the hydrogel can act as a reservoir for therapeutic molecules, allowing for their sustained release over time.[15][16]

Protocol 3: Encapsulation and Release of a Model Drug

Materials:

  • Pre-formed phenylene diacetamide hydrogel

  • Model drug (e.g., doxorubicin, ibuprofen)

  • UV-Vis spectrophotometer

Procedure:

  • Drug Loading: The drug can be loaded into the hydrogel by either dissolving it in the buffer before gelation or by soaking the pre-formed hydrogel in a solution of the drug.

  • Release Study:

    • Place the drug-loaded hydrogel in a vial with a known volume of fresh buffer.

    • At predetermined time intervals, take an aliquot of the buffer and measure the drug concentration using a UV-Vis spectrophotometer.

    • Replace the withdrawn buffer with an equal volume of fresh buffer to maintain sink conditions.

  • Data Analysis: Plot the cumulative drug release as a function of time to determine the release kinetics.

Diagram of Drug Release Mechanism:

Drug_Release cluster_hydrogel Hydrogel Matrix Nanofibers Self-Assembled Nanofibers Drug Entrapped Drug Molecules Release Medium Surrounding Aqueous Medium Drug->Release Medium Diffusion

Caption: Drug release from the hydrogel matrix.

Application Note 2: 3D Cell Culture for Tissue Engineering

The biocompatible and porous nature of these hydrogels can provide a supportive environment for cell growth and tissue regeneration.[4]

Protocol 4: 3D Cell Culture in a Supramolecular Hydrogel

Materials:

  • Sterile phenylene diacetamide derivative

  • Sterile cell culture medium

  • Desired cell line (e.g., fibroblasts, chondrocytes)

  • Live/Dead cell viability assay kit

  • Fluorescence microscope

Procedure:

  • Hydrogel Preparation: Prepare the hydrogel under sterile conditions as described in Protocol 2, using cell culture medium as the aqueous phase.

  • Cell Encapsulation: Before gelation occurs (while the solution is still in its liquid state), gently mix the cells with the solution at the desired cell density.

  • Gelation and Culture: Allow the cell-laden solution to form a gel. Add fresh cell culture medium on top of the gel and incubate under standard cell culture conditions (37 °C, 5% CO₂).

  • Viability Assessment: At different time points, assess cell viability using a Live/Dead assay and visualize the cells within the hydrogel matrix using a fluorescence microscope.

Workflow for 3D Cell Culture:

Cell_Culture_Workflow Start Start Prepare_Gel Prepare Sterile Hydrogel Solution Start->Prepare_Gel Add_Cells Add Cells to Solution Prepare_Gel->Add_Cells Gelation Induce Gelation Add_Cells->Gelation Incubate Incubate under Culture Conditions Gelation->Incubate Analyze Analyze Cell Viability and Growth Incubate->Analyze

Caption: Workflow for 3D cell culture in supramolecular hydrogels.

VI. Conclusion and Future Perspectives

The supramolecular assembly of phenylene diacetamide derivatives offers a versatile platform for the development of advanced biomaterials. The ability to tune their properties through molecular design, coupled with their inherent biocompatibility, positions them as promising candidates for a new generation of drug delivery systems and tissue engineering scaffolds. Future research will likely focus on the development of multi-functional hydrogels that can respond to specific biological stimuli for targeted therapies and personalized medicine.

VII. References

  • Denzer, B., Kulchar, R., Huang, R.B., Patterson, J. (2021). Advanced methods for the characterization of supramolecular hydrogels. Gels, 7(4):158. [Link]

  • Denzer, B., Kulchar, R., Huang, R.B., Patterson, J. (2021). Advanced Methods for the Characterization of Supramolecular Hydrogels. SciSpace. [Link]

  • Denzer, B., Kulchar, R., Huang, R.B., Patterson, J. (2021). Advanced Methods for the Characterization of Supramolecular Hydrogels. PubMed. [Link]

  • García-García, H. M., et al. (2019). Peptide Self-Assembly into Hydrogels for Biomedical Applications Related to Hydroxyapatite. MDPI. [Link]

  • Thota, C. K., & Yadav, S. (2020). Emerging Role of Injectable Dipeptide Hydrogels in Biomedical Applications. ACS Applied Bio Materials. [Link]

  • Zhang, S. (2012). Supramolecular Hydrogels Made of the Basic Biological Building Blocks. Accounts of Chemical Research. [Link]

  • Ghosal, K., & Ghosh, S. (2021). Self-Assembly Dipeptide Hydrogel: The Structures and Properties. Frontiers in Bioengineering and Biotechnology. [Link]

  • Yang, Z., et al. (2015). Supramolecular Hydrogelators and Hydrogels: From Soft Matter to Molecular Biomaterials. Chemical Reviews. [Link]

  • Li, J., et al. (2017). Recent Progress in Exploiting Small Molecule Peptides as Supramolecular Hydrogelators. Acta Biomaterialia. [Link]

  • Williams, R. J., Smith, A. M., & Collins, R. (2019). An Industrially Scalable Small Molecule Gelator with Applications in Tissue Engineering and Regenerative Medicine. ResearchGate. [Link]

  • da Silva, J. P., & Reis, R. L. (2022). Peptide-Based Supramolecular Hydrogels as Drug Delivery Agents: Recent Advances. Gels. [Link]

  • Christoff-Tempesta, T., et al. (2023). Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins. ACS Biomaterials Science & Engineering. [Link]

  • Sivaraman, B., et al. (2024). A Review of Advanced Hydrogel Applications for Tissue Engineering and Drug Delivery Systems as Biomaterials. MDPI. [Link]

  • Zou, J., et al. (2019). Design of self-assembly dipeptide hydrogels and machine learning via their chemical features. PNAS. [Link]

  • Sivaraman, B., & Chen, J. (2021). Hydrogels for Tissue Engineering: Addressing Key Design Needs Toward Clinical Translation. Frontiers in Bioengineering and Biotechnology. [Link]

  • Malviya, R., & Srivastava, P. (2010). Hydrogels: a review. SciSpace. [Link]

  • Yang, Z., et al. (2011). Exceptionally small supramolecular hydrogelators based on aromatic–aromatic interactions. Beilstein Journal of Organic Chemistry. [Link]

  • Appel, E. A. (n.d.). Supramolecular (Bio)Materials. Stanford University. [Link]

  • Ross, S. (2022). Controlling the formulation structures and properties of Low Molecular Weight Gelators. University of Strathclyde. [Link]

  • Papini, A. M., et al. (2019). Low Molecular Weight Gelators Based on Functionalized l-Dopa Promote Organogels Formation. MDPI. [Link]

  • Draper, E. R., & Adams, D. J. (2018). Polymerization of low molecular weight hydrogelators to form electrochromic polymers. ResearchGate. [Link]

  • Christoff-Tempesta, T., et al. (2021). Multicomponent supramolecular hydrogels composed of cationic phenylalanine derivatives and anionic amino acids. Faraday Discussions. [Link]

  • Christoff-Tempesta, T., et al. (2023). Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins. PubMed. [Link]

  • Draper, E. R., & Adams, D. J. (2024). Methods of changing low molecular weight gel properties through gelation kinetics. Soft Matter. [Link]

  • Patterson, J. (2022). Novel supramolecular hydrogels for biomedical applications. IMDEA Materials. [Link]

  • Draper, E. R., & Adams, D. J. (2019). Controlling the Assembly and Properties of Low-Molecular-Weight Hydrogelators. Langmuir. [Link]

  • Omar, J., et al. (2022). Supramolecular Hydrogels: Design Strategies and Contemporary Biomedical Applications. UCL Discovery. [Link]

  • Editor. (2019). Supramolecular Hydrogels for Biomedical Applications. Advanced Science News. [Link]

  • Kumar, V., & Mahato, M. (2021). Fabrication of self-assembled nanostructures for intracellular drug delivery from diphenylalanine analogues with rigid or flexib. SciSpace. [Link]

  • Iwuala, B. N., et al. (2018). Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. Tropical Journal of Natural Product Research. [Link]

  • Ohtsu, H., et al. (2019). Photoluminescent supramolecular gels derived from phenylenediamine hydrochlorides. Soft Matter. [Link]

  • Omar, J., et al. (2022). Biomedical applications of supramolecular hydrogels presented in this review. ResearchGate. [Link]

  • Webber, M. J., & Langer, R. (2017). Self-assembling materials for therapeutic delivery. Advanced Drug Delivery Reviews. [Link]

  • Li, Y., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. [Link]

  • Li, Y., et al. (2025). Recent Advances in Carrier-Free Natural Small Molecule Self-Assembly for Drug Delivery. Journal of Pharmaceutical Analysis. [Link]

  • Li, J., & Wang, H. (2019). Self-assembling Peptides in Current Nanomedicine: Versatile Nanomaterials for Drug Delivery. Current Topics in Medicinal Chemistry. [Link]

  • Singh, N., et al. (2024). Self-assembling nanocomposites for smart drug delivery: towards personalized and stimuli-responsive therapeutics. RSC Publishing. [Link]

  • Kim, J., et al. (2023). Synthesis and Self-Assembly of Diphenylalanine– Tetraphenylethylene Hybrid Monomer and RAFT Polymers with Aggregation-Induced. The Royal Society of Chemistry. [Link]

  • Draper, E. R., et al. (2018). P-Type Low-Molecular-Weight Hydrogelators. University of Bristol Research Portal. [Link]

  • Hendrix, M. M., et al. (2021). Network-Forming Liquids from Metal-Bis(acetamide) Frameworks with Low Melting Temperatures. Journal of the American Chemical Society. [Link]

  • de la Cruz, P., et al. (2022). Supramolecular Nanostructures Based on Perylene Diimide Bioconjugates: From Self-Assembly to Applications. Molecules. [Link]

  • Wael, A., et al. (2020). Supramolecular Hydrogels with Tunable Swelling by Host Complexation with Cyclobis(paraquat- p -phenylene). ResearchGate. [Link]

  • Weiss, R. G., & Raghavan, S. R. (2020). Strategy to Identify Improved N-Terminal Modifications for Supramolecular Phenylalanine-Derived Hydrogelators. Biomacromolecules. [Link]

  • Ghosh, S., & Ajayaghosh, A. (2026). Synthesis and Self‐Assembly of Perylene Imide‐Containing Hydrophilic Polymers in Water. ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: NMR Analysis of 2,2'-(1,4-Phenylene)diacetamide

The following guide serves as a specialized technical support center for researchers analyzing 2,2'-(1,4-Phenylene)diacetamide via Nuclear Magnetic Resonance (NMR). It is structured to address solubility challenges, spec...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support center for researchers analyzing 2,2'-(1,4-Phenylene)diacetamide via Nuclear Magnetic Resonance (NMR). It is structured to address solubility challenges, spectral artifacts, and protocol optimization.

Ticket ID: NMR-SOL-14PH Status: Open Guide Department: Analytical Chemistry / Spectroscopy Support

Molecule Identification & Challenge Overview

Before proceeding, verify the chemical structure to ensure this guide matches your analyte.

  • IUPAC Name: 2,2'-(1,4-Phenylene)diacetamide

  • Common Synonyms: 1,4-Phenylenediacetamide; 1,4-Bis(carbamoylmethyl)benzene.

  • Structure: A benzene ring substituted at the 1 and 4 positions with acetamide groups linked via their

    
    -carbons (
    
    
    
    ).
  • CAS: 10029-07-9 (generic isomer) / Specific isomer references often vary; distinct from the aniline derivative (N,N'-diacetyl-1,4-phenylenediamine).

The Core Challenge: This molecule is a bis-primary amide . It possesses a rigid aromatic core and two amide groups capable of forming an extensive intermolecular hydrogen-bonding network (amide-to-amide stacking). This results in high crystallinity and poor solubility in standard non-polar NMR solvents like Chloroform-d (


).

Solvent Selection Decision Tree

Do not waste sample attempting to dissolve this in


, Acetone-

, or Methanol-

(unless at very low concentrations). Follow this logic flow for optimal results.

SolventSelection Start Start: Solvent Selection Primary Primary Choice: DMSO-d6 Start->Primary CheckSolubility Is sample soluble at RT? Primary->CheckSolubility Success Proceed to Acquisition (Watch for Water Overlap) CheckSolubility->Success Yes Heat Action: Heat to 50-60°C (In NMR Tube) CheckSolubility->Heat No (Cloudy/Precipitate) CheckHeat Dissolved? Heat->CheckHeat CheckHeat->Success Yes TFA Secondary Choice: TFA-d (Trifluoroacetic Acid-d) CheckHeat->TFA No Mix Alternative: DMSO-d6 + 10% TFA-d CheckHeat->Mix Partial

Figure 1: Decision matrix for solubilizing rigid diamides for NMR.

Troubleshooting & FAQs

Q1: My sample is in DMSO-d6, but I see a massive peak overlapping my signal at 3.3 ppm. What is this?

Diagnosis: This is the Water-Signal Overlap Artifact .

  • The Science: Commercial DMSO-

    
     is hygroscopic. The residual water peak (
    
    
    
    ) appears as a sharp singlet at 3.33 ppm .
  • The Conflict: The benzylic protons (

    
    ) of your molecule resonate in the exact same region (~3.3 – 3.5 ppm ). The water peak will obscure your key structural signal.
    

Resolution Protocol (The "Temperature Shift" Method): Do not add


 (this will exchange your amide protons and make them disappear). Instead, exploit the temperature dependence of the water chemical shift.
  • Set the NMR probe temperature to 50°C (323 K) .

  • Wait 10 minutes for thermal equilibrium.

  • Result: The water peak will shift upfield (towards 3.0 ppm) significantly more than your C-H signals. This separates the peaks, revealing the benzylic doublet/singlet.

Q2: The sample is cloudy in DMSO-d6 even after sonication. Should I filter it?

Answer: No. Filtering removes your compound, lowering the concentration below the detection limit for Carbon-13 (


) NMR.
Correct Action: 
  • Heat Gun Method: Gently heat the NMR tube with a heat gun (carefully, do not boil) until the solution clears.

  • Immediate Acquisition: Place it in the magnet immediately. The supersaturated solution often remains stable long enough for a 1H scan.

  • TFA Spike: If it reprecipitates rapidly, add 2-3 drops of TFA-d (Trifluoroacetic acid-d). This breaks the intermolecular hydrogen bonds by protonating the carbonyls, forcing solvation.

Q3: Why do I see two distinct peaks for the NH2 protons?

Diagnosis: Restricted Rotation / Non-Equivalence. In primary amides (


), the C-N bond has partial double-bond character. This restricts rotation on the NMR timescale.
  • One proton is cis to the carbonyl oxygen.

  • One proton is trans to the carbonyl oxygen.

  • Observation: You will likely see two broad singlets around 6.8 ppm and 7.4 ppm in DMSO-

    
    , rather than a single "2H" peak. This is a confirmation of the primary amide structure, not an impurity.
    

Standardized Experimental Protocol

Use this protocol to ensure reproducibility and minimize solvent artifacts.

Materials Required
  • Solvent: DMSO-

    
     (99.9% D) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Tubes: High-precision 5mm NMR tubes (Class A or B).

  • Ancillary: Heat gun or warm water bath.

Workflow
  • Weighing: Weigh 5–10 mg of 2,2'-(1,4-Phenylene)diacetamide into a clean vial (not directly into the tube to avoid powder sticking to the walls).

  • Solvation: Add 0.6 mL of DMSO-

    
    .
    
  • Dispersion: Vortex for 30 seconds. If the solid remains, sonicate for 5 minutes.

  • Thermal Assist: If the solution is not perfectly clear, heat the vial to ~60°C.

  • Transfer: Transfer the clear warm liquid to the NMR tube using a glass Pasteur pipette.

  • Acquisition:

    • Lock: Lock on DMSO.

    • Shim: Gradient shim is preferred.

    • Parameters: Set relaxation delay (

      
      ) to at least 2.0 seconds  to allow full relaxation of the rigid aromatic protons.
      

Expected Spectral Data (Cheatsheet)

Use this table to validate your spectrum in DMSO-


 at 298 K.
MoietyProton TypeApprox.[1][2][3] Shift (

, ppm)
MultiplicityIntegralNotes
Aromatic

7.20 – 7.30 Singlet (s)4HSymmetric ring protons.
Amide

~7.40 Broad Singlet1HH-bonded / Restricted rotation.
Amide

~6.80 Broad Singlet1HH-bonded / Restricted rotation.
Benzylic

3.30 – 3.45 Singlet (s)4HWarning: Overlaps with

(3.33 ppm).
Impurity

3.33 SingletVar.Residual water in DMSO.
Solvent DMSO2.50 Quintet-Residual solvent peak.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[4] J. Org. Chem.1997 , 62, 7512–7515.[4]

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.[4]

  • Babij, N. R. et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Org.[1] Process Res. Dev.2016 , 20, 661–667.

Sources

Optimization

Removing unreacted 1,4-phenylenediacetic acid from amide product

Topic: Removing Unreacted 1,4-Phenylenediacetic Acid from Amide Product Welcome to the Technical Support Center. As Senior Application Scientists, we understand that robust purification is critical to the success of your...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted 1,4-Phenylenediacetic Acid from Amide Product

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that robust purification is critical to the success of your research. This guide provides in-depth troubleshooting and procedural advice for a common challenge in organic synthesis: the removal of unreacted 1,4-phenylenediacetic acid from your desired amide product.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for separating 1,4-phenylenediacetic acid from a neutral amide product?

The most effective strategy relies on the significant difference in the acid-base properties of the contaminant and the product. 1,4-Phenylenediacetic acid, as its name implies, possesses two carboxylic acid functional groups. These groups are acidic and can be easily deprotonated by a base to form a water-soluble salt (a carboxylate). Most amide products, in contrast, are neutral and do not react with weak bases.[1][2][3]

This chemical difference allows for a highly selective separation using a technique called acid-base liquid-liquid extraction.[1][4] By dissolving the crude reaction mixture in an organic solvent and washing it with an aqueous basic solution, the acidic impurity is drawn into the aqueous layer as its salt, leaving the neutral amide product behind in the organic layer.[5]

Q2: Which base is recommended for the extraction, and why is the choice so critical?

For this specific separation, a weak aqueous base , such as 5-10% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is strongly recommended.

The Causality Behind the Choice:

  • Sufficient Basicity for Deprotonation: Carboxylic acids, like 1,4-phenylenediacetic acid, are acidic enough to be readily deprotonated by a weak base like sodium bicarbonate. This reaction converts the organic-soluble acid into a water-soluble carboxylate salt, enabling its removal.[2][3]

  • Protecting the Amide Bond: The most critical reason to avoid strong bases (e.g., sodium hydroxide, NaOH) is the risk of hydrolyzing your amide product.[6][7][8] Amide bonds, while generally stable, can be cleaved under harsh acidic or basic conditions, especially with heating.[6][8] Using a mild base like NaHCO₃ minimizes the risk of this unwanted side reaction, thereby preserving the yield and integrity of your desired compound.

ReagentUse Case & RationalePotential Risks
Sodium Bicarbonate (NaHCO₃) Recommended. Strong enough to deprotonate the carboxylic acid impurity without significantly affecting the neutral amide product.Minimal risk to the amide bond. CO₂ evolution can cause pressure buildup if not vented properly.
Sodium Hydroxide (NaOH) Not Recommended. A strong base that can easily hydrolyze the amide product, leading to product loss.[1][6]High risk of amide hydrolysis, converting the desired product back into a carboxylic acid and an amine.[8]
Q3: Can you provide a step-by-step protocol for an acid-base extraction to remove 1,4-phenylenediacetic acid?

Certainly. This protocol outlines a standard liquid-liquid extraction procedure for purifying a neutral amide from an acidic impurity.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to fully dissolve the material, typically 10-20 mL per gram of crude product.

  • Transfer: Transfer the organic solution to a separatory funnel of appropriate size. The funnel should not be more than two-thirds full.

  • First Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Mixing & Venting: Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure buildup from CO₂ gas evolution. Close the stopcock and shake gently for 30-60 seconds, venting frequently.

  • Separation: Place the funnel back on a ring stand and allow the two layers to fully separate. The less dense organic layer will typically be on top (for ethyl acetate) and the denser aqueous layer on the bottom.

  • Drain: Carefully drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash (steps 3-6) one or two more times with fresh NaHCO₃ solution to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This step helps to remove the bulk of the dissolved water from the organic solvent.[2][4]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a solid drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Swirl the flask and let it sit for 10-15 minutes.

  • Isolation: Filter the solution to remove the drying agent. The resulting filtrate contains your purified amide product in the organic solvent, which can now be removed by rotary evaporation.

G cluster_0 Separatory Funnel cluster_1 Purification & Isolation A Crude Product (Amide + Acid Impurity) in Organic Solvent B Add Aqueous NaHCO₃ Solution A->B Step 1 C Shake & Vent (Acid reacts to form salt) B->C Step 2 D Allow Layers to Separate C->D Step 3 E Aqueous Layer (Water-soluble acid salt) [DRAIN & DISCARD] D->E Step 4a F Organic Layer (Neutral Amide Product) D->F Step 4b G Wash Organic Layer with Brine F->G Step 5 H Dry with Anhydrous MgSO₄ G->H Step 6 I Filter to Remove Drying Agent H->I Step 7 J Evaporate Solvent I->J Step 8 K Pure Amide Product J->K

Caption: Choosing a secondary purification method.

Q5: How do I perform a recrystallization for my amide product?

Recrystallization is an excellent technique for purifying solid compounds. [9][10]It relies on the principle that the desired compound and the impurity will have different solubilities in a given solvent. Ideally, the compound should be highly soluble in the hot solvent but poorly soluble at room temperature or below. [9][11] General Protocol for Recrystallization

  • Solvent Selection: Choose a solvent (or solvent system) where your amide product has high solubility at high temperature and low solubility at low temperature. Common solvents for amides include ethanol, acetone, or ethyl acetate. [12][11]Test this on a small scale first.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just fully dissolve the solid. [10]3. Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this process.

  • Crystallization: Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation. [10]6. Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. [9]7. Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals completely, either air-drying or in a vacuum oven, to remove all residual solvent.

Q6: When is flash chromatography the better choice over recrystallization?

Flash column chromatography is a more powerful, albeit more complex, purification technique. [13][14]It should be your method of choice under the following circumstances:

  • Oily Products: If your amide product is an oil and cannot be crystallized.

  • Multiple Impurities: When thin-layer chromatography (TLC) analysis shows multiple impurities with polarities similar to your product.

  • Failed Recrystallization: If recrystallization attempts fail to yield a pure product or result in significant product loss.

  • High Purity Required: When extremely high purity is required, chromatography can often provide better separation than a single recrystallization. [15] Chromatography separates compounds based on their differential adsorption onto a stationary phase (like silica gel) while being moved by a mobile phase (a solvent system). [14]The unreacted 1,4-phenylenediacetic acid is quite polar and will typically have very different elution behavior compared to a less polar amide product, making chromatographic separation highly effective.

References
  • Physical Properties of Amides. (2024, October 16). Chemistry LibreTexts. Retrieved from [Link]

  • Chemically-active extraction. University of York. Retrieved from [Link]

  • All You Need to Know About Amines & Amides | HSC Chemistry. Science Ready. Retrieved from [Link]

  • Acid–base extraction. Wikipedia. Retrieved from [Link]

  • p-Phenylenediacetic Acid | 98% Purity. Alkemist. Retrieved from [Link]

  • Solubility of Amides. (2020, July 10). Chemistry Stack Exchange. Retrieved from [Link]

  • Acid-Base Extraction. University of Colorado Boulder. Retrieved from [Link]

  • Amide. Wikipedia. Retrieved from [Link]

  • What is the best technique for amide purification? (2020, November 2). ResearchGate. Retrieved from [Link]

  • Amides. Fiveable. Retrieved from [Link]

  • Chemical Properties of 1,4-Phenylenediacetic acid (CAS 7325-46-4). Cheméo. Retrieved from [Link]

  • Recrystallisation. University of Calgary. Retrieved from [Link]

  • Experiment 2: Recrystallization. Pasadena City College. Retrieved from [Link]

  • Recrystallization. University of California, Davis. Retrieved from [Link]

  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • TLC seperation of carboxylix acid, amine, and the amide product. (2020, June 8). Reddit. Retrieved from [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids. (2012, November 9). Teledyne ISCO. Retrieved from [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. Retrieved from [Link]

  • How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage. Retrieved from [Link]

  • Supporting Information: Direct formation of amide/peptide bonds from carboxylic acids. The Royal Society of Chemistry. Retrieved from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Institutes of Health. Retrieved from [Link]

  • Effective Conversion of Amide to Carboxylic Acid on Polymers of Intrinsic Microporosity (PIM-1) with Nitrous Acid. (2018, April 18). National Institutes of Health. Retrieved from [Link]

  • 21.7: Chemistry of Amides. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • How can I separate drugs with carboxylic and drugs with amide group in a mixture by using HPLC? (2017, December 21). ResearchGate. Retrieved from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Chemistry Portal. Retrieved from [Link]

  • Bordwell pKa Table. Organic Chemistry Data. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Temperature for Phenylene Diacetamide Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of phenylene diacetamide. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of phenylene diacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperature—a critical parameter influencing yield, purity, and overall success of this synthesis. The following sections are structured in a question-and-answer format to directly address common challenges and frequently asked questions encountered during experimentation.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, with a focus on how temperature control can be used as a primary tool for resolution.

Q1: My reaction yield is consistently low. How do I diagnose and solve this with temperature adjustments?

Low yield is a common problem that can often be traced back to suboptimal temperature control. The issue typically falls into one of two categories:

  • Scenario A: Incomplete Reaction If you observe a significant amount of unreacted starting material (phenylenediamine or the mono-acylated intermediate) via Thin Layer Chromatography (TLC) or other in-process controls, the reaction temperature may be too low or the reaction time too short. The acylation of the second amine group has a higher activation energy than the first.

    • Causality: The reaction lacks sufficient thermal energy to overcome the activation barrier for the second acylation, causing it to stall.

    • Suggested Solution: After the initial controlled addition of the acylating agent, gradually increase the temperature. Heating the mixture to reflux in a suitable solvent like toluene or dichloromethane is a standard method to drive the reaction to completion.[1][2] Monitor the reaction's progress every 30-60 minutes until the starting material is consumed.

  • Scenario B: Product Degradation or Side Reactions If the reaction mixture darkens significantly (e.g., turns dark brown or black) upon heating, or if TLC analysis shows multiple unidentified spots, the temperature is likely too high.

    • Causality: Phenylenediamines are susceptible to air oxidation, which is accelerated at higher temperatures.[3] Excessive heat can also cause decomposition (charring) or promote unwanted side reactions, leading to a complex mixture of impurities and a lower yield of the desired product.[4]

    • Suggested Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5] Use a precisely controlled heating source, such as an oil bath, rather than a heating mantle alone. If degradation is still observed, consider running the reaction at a lower temperature for a longer duration.

Q2: My primary impurity is the di-acylated product when I am targeting the mono-acylated derivative. How can temperature control improve selectivity?

This is a classic challenge in the synthesis of mono-acylated diamines, where temperature management is paramount for achieving high selectivity.

  • Causality: The acylation of phenylenediamine is a stepwise process, and the first acylation is typically much faster and more exothermic than the second. If the initial reaction temperature is not controlled, localized "hot spots" can provide enough energy to immediately acylate the second amine group, leading to the formation of the di-substituted byproduct.[5]

  • Suggested Solution:

    • Low-Temperature Initiation: Begin the reaction at a low temperature (0 °C using an ice bath) before and during the addition of the acylating agent.[1][5]

    • Controlled Reagent Addition: Add the acylating agent (e.g., acetyl chloride) dropwise or via a syringe pump over an extended period. This dissipates the heat generated from the exothermic reaction and maintains a low overall temperature, favoring mono-acylation.[5]

    • Stoichiometry: Use a strict 1:1 molar ratio of phenylenediamine to the acylating agent to limit the availability of the acylating agent for the second reaction.[5]

Q3: I am attempting to synthesize the diacetamide, but the reaction stalls after forming the mono-acetylated intermediate. What is the next step?

This is the opposite problem to Q2 and indicates the reaction has insufficient energy to proceed to the final product.

  • Causality: Once the first amine group is acylated, the electron-withdrawing nature of the acetamide group deactivates the second amine group, making it less nucleophilic. Therefore, the second acylation requires more energy to proceed at a reasonable rate.

  • Suggested Solution: After confirming the formation of the mono-acylated intermediate, the reaction temperature must be increased. Heating the reaction mixture to reflux is often necessary to drive the formation of the diacetamide product. The specific reflux temperature will depend on the solvent used.[1]

Below is a troubleshooting workflow to help diagnose and resolve common synthesis issues.

G Start Experiment Start CheckYield Analyze Yield & Purity Start->CheckYield HighPurity High Yield & Purity? CheckYield->HighPurity Analyze Results LowYield Low Yield IncompleteRxn Incomplete Reaction? (Starting Material Present) LowYield->IncompleteRxn HighPurity->LowYield No Success Successful Synthesis HighPurity->Success Yes Degradation Degradation or Byproducts Present? IncompleteRxn->Degradation No IncreaseTemp Action: 1. Increase Temperature Gradually 2. Extend Reaction Time IncompleteRxn->IncreaseTemp Yes DecreaseTemp Action: 1. Decrease Max Temperature 2. Run Under Inert Atmosphere 3. Check Reagent Purity Degradation->DecreaseTemp Yes CheckSelectivity Incorrect Selectivity? (e.g., Di-acylation instead of Mono) Degradation->CheckSelectivity No IncreaseTemp->CheckYield DecreaseTemp->CheckYield ControlKinetics Action: 1. Start at 0 °C 2. Add Acylating Agent Slowly 3. Verify Stoichiometry CheckSelectivity->ControlKinetics Yes CheckSelectivity->Success No, End ControlKinetics->CheckYield

Caption: Troubleshooting workflow for phenylene diacetamide synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature profile for synthesizing N,N'-(p-phenylene)diacetamide?

There is no single "ideal" temperature, but rather an ideal profile that adapts to the reaction's stages.

  • Initiation (0 °C): When using a highly reactive acylating agent like acetyl chloride, the reaction should be cooled to 0 °C in an ice bath before and during the slow addition of the reagent. This step is crucial for managing the initial exotherm and preventing runaway side reactions.[5]

  • Progression (Room Temperature): After the addition is complete, the reaction can be allowed to warm to room temperature and stirred for 2-4 hours.[5] This allows the initial, faster acylation to proceed smoothly.

  • Completion (Reflux): To ensure the less reactive second amine group is fully acylated, the mixture often requires heating. Heating to reflux for several hours is a common strategy to drive the reaction to completion. The exact temperature depends on the solvent's boiling point (e.g., ~40 °C for dichloromethane, ~110 °C for toluene).[6]

Q2: How does my choice of acylating agent affect the optimal reaction temperature?

The reactivity of the acylating agent is a key factor.

Acylating AgentReactivityTypical Temperature ProfileRationale
Acetyl Chloride Very HighStart at 0 °C, then warm to RT, potentially followed by reflux.[5]The high reactivity generates a strong exotherm that must be controlled at a low temperature to prevent byproduct formation.
Acetic Anhydride ModerateStart at room temperature, followed by heating/reflux for several hours.[2]Less reactive than acetyl chloride, requiring thermal energy to initiate and complete the reaction efficiently. The exotherm is more manageable.

Q3: Can I run the reaction at a higher temperature to speed it up?

While increasing temperature does increase the reaction rate (as described by the Arrhenius equation), it is often a trade-off. For this specific synthesis, higher temperatures can disproportionately accelerate undesirable pathways.

  • Increased Byproduct Formation: As temperature rises, the selectivity between mono- and di-acylation decreases.[5]

  • Degradation: Phenylenediamines and the resulting acetamides can degrade at high temperatures, especially in the presence of oxygen.[4]

  • Exothermic Control: A higher starting temperature makes it more difficult to control the initial exotherm, which can lead to a dangerous runaway reaction.

The optimal approach is to use the minimum temperature required to achieve a complete reaction in a reasonable timeframe.

G cluster_0 Low Temperature (e.g., 0 °C) cluster_1 High Temperature (e.g., Reflux) Low_Rate Slow Reaction Rate High_Rate Fast Reaction Rate High_Selectivity High Selectivity (Favors Mono-acylation) Low_Selectivity Low Selectivity (Increases Di-acylation & Byproducts) Degradation Potential for Product Degradation

Caption: The temperature trade-off in phenylene diacetamide synthesis.

Part 3: Experimental Protocol

This protocol provides a generalized, step-by-step methodology for the synthesis of N,N'-(p-phenylene)diacetamide using acetyl chloride, incorporating best practices for temperature control.

Materials:

  • p-Phenylenediamine (PPD)

  • Acetyl Chloride (AcCl)

  • Anhydrous Dichloromethane (DCM) or other suitable anhydrous solvent[5]

  • Triethylamine (TEA) or other non-nucleophilic base[7]

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, oil bath

Protocol:

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (N2), dissolve p-phenylenediamine (1.0 equiv.) and triethylamine (2.2 equiv.) in anhydrous DCM. Note: The base is crucial for neutralizing the HCl byproduct generated from acetyl chloride.

  • Initial Cooling: Cool the flask to 0 °C using an ice-water bath. Stir the solution for 15 minutes to ensure thermal equilibrium.

  • Controlled Addition of Acylating Agent: Dissolve acetyl chloride (2.1 equiv.) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the acetyl chloride solution to the stirred PPD solution dropwise over 30-60 minutes. Maintain the internal reaction temperature below 5 °C throughout the addition.

  • Warming and Monitoring: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for 2-4 hours, monitoring the progress by TLC.[5]

  • Heating to Completion: If TLC analysis shows the presence of the mono-acylated intermediate, attach a condenser to the flask and heat the mixture to reflux (~40 °C for DCM) using an oil bath. Continue to heat at reflux until the reaction is complete (typically 2-6 hours).

  • Workup:

    • Cool the reaction mixture back to room temperature.

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acid) and then with water.[6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., an ethanol/water mixture) to yield the pure N,N'-(p-phenylene)diacetamide.[8]

References

  • Benchchem. (2025). Application Notes and Protocols: Diethyl 2,2'-(1,4-phenylene)diacetate in Organic Synthesis.
  • Benchchem. (2025). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.
  • Benchchem. (2025). Technical Support Center: N-acetyl-N-phenylacetamide Synthesis.
  • Gao, Y., et al. (2021). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. Available at: [Link]

  • Iwuala, E., et al. (2018). Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. Tropical Journal of Natural Product Research. Available at: [Link]

  • Panchal, P. K., & Patel, C. N. (2015). Effect of temperature on the acylation of PC with DA. ResearchGate. Available at: [Link]

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Amide exchange reaction: A simple and efficient CuO catalyst for diacetamide synthesis.
  • Wikipedia. (n.d.). p-Phenylenediamine. Available at: [Link]

  • Zhang, Q., et al. (2019). Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 1,4-Phenylenediacetamide

Welcome to the technical support resource for the purification of 1,4-phenylenediacetamide. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical so...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 1,4-phenylenediacetamide. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the recrystallization of this compound. Our goal is to move beyond simple protocols and explain the underlying principles that govern a successful purification, ensuring you achieve the highest purity and yield in your experiments.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you may encounter during the recrystallization of 1,4-phenylenediacetamide. Each issue is presented with its likely causes and a detailed, step-by-step solution.

Question 1: I've added the hot solvent, but my crude 1,4-phenylenediacetamide won't fully dissolve. What should I do?

  • Probable Cause: This issue typically arises from two possibilities: either an insufficient amount of solvent has been used, or there are insoluble impurities present in your crude material. 1,4-Phenylenediacetamide's two amide groups allow for strong intermolecular hydrogen bonding, which can make it resistant to dissolution.

  • Recommended Solution:

    • Incremental Solvent Addition: Continue adding small portions (1-2 mL at a time) of the hot solvent to the flask, bringing the solution back to a boil after each addition. The goal is to use the absolute minimum amount of hot solvent required to achieve dissolution.[1]

    • Hot Filtration: If the solid still does not dissolve after adding a significant amount of additional solvent (e.g., 25-50% more than the initial volume), you likely have insoluble impurities. In this case, you should perform a hot filtration.[2] This involves filtering the hot solution through a pre-warmed funnel with filter paper to remove the insoluble material. This step is crucial because it prevents the premature crystallization of your desired product on the filter apparatus.[3]

Question 2: My 1,4-phenylenediacetamide "oiled out" instead of forming crystals upon cooling. How can I fix this?

  • Probable Cause: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of a solid crystal lattice. This is often caused by the solution being too supersaturated (cooling too rapidly) or by using a solvent in which the compound is excessively soluble.[3] The presence of impurities can also lower the melting point of the mixture, contributing to this issue.

  • Recommended Solution:

    • Re-heat and Add More Solvent: Re-heat the flask containing the oil until it fully redissolves. Add a small, measured amount (e.g., 10-15% of the total volume) of additional hot solvent. This slightly reduces the saturation level of the solution, which can prevent the product from crashing out too quickly and at too high a temperature.[4]

    • Ensure Slow Cooling: Allow the flask to cool to room temperature slowly on a benchtop, insulated from the cold surface with a cork ring or paper towels.[4] Rapid cooling, such as placing the flask directly in an ice bath, is a common cause of oiling out.

    • Scratch the Flask: If crystals are slow to form, induce crystallization by scratching the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches provide a nucleation site for crystal growth.[4]

    • Add a Seed Crystal: If you have a small amount of pure 1,4-phenylenediacetamide, add a single tiny crystal to the cooled solution. This "seed" provides a template for the proper formation of the crystal lattice.[5]

Question 3: After cooling, no crystals have formed in the flask. What went wrong?

  • Probable Cause: The most common reason for a complete failure to crystallize is that the solution is not saturated, meaning too much solvent was used during the dissolution step.[3][4]

  • Recommended Solution:

    • Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent in a fume hood. Reduce the volume by about 20-30% and then allow it to cool slowly again.

    • Induce Crystallization: If the solution is indeed saturated but reluctant to crystallize, use the induction techniques mentioned above (scratching the flask or adding a seed crystal).[4][5]

    • Introduce an "Anti-Solvent": If reducing the volume is still ineffective, you can add a miscible "anti-solvent"—a solvent in which your compound is insoluble. For 1,4-phenylenediacetamide dissolved in a polar solvent like ethanol, a non-polar anti-solvent like hexane or toluene could be used. Add the anti-solvent dropwise to the cooled solution until a persistent cloudiness appears, then allow it to stand.[3][6]

Question 4: My final product has a low recovery yield. How can I improve it?

  • Probable Cause: Low yield is often a direct consequence of using too much solvent, as a significant portion of the product remains dissolved even when the solution is cold.[1] It can also result from washing the collected crystals with a solvent that is not ice-cold or using too large a volume for the wash.

  • Recommended Solution:

    • Minimize Hot Solvent: During the dissolution step, be patient and add the hot solvent in very small increments until the solid just dissolves. This is the single most critical factor for maximizing yield.[1]

    • Maximize Cooling: Once the flask has cooled to room temperature, place it in an ice-water bath for at least 15-20 minutes. This will maximize the amount of product that crystallizes out of the solution by further decreasing its solubility.[3]

    • Use Ice-Cold Washing Solvent: When washing the crystals on the filter paper, use a minimal amount of ice-cold solvent. The cold temperature minimizes the re-dissolving of your purified product during the wash.[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best recrystallization solvent for 1,4-phenylenediacetamide?

The ideal recrystallization solvent is one in which 1,4-phenylenediacetamide is highly soluble at high temperatures but poorly soluble at low (room or ice-bath) temperatures.[3][5] Additionally, the solvent's boiling point should be below the melting point of the compound, and it should not react with the compound. A good practice is to test the solubility of a small amount of your crude product in a few different solvents in test tubes before committing to a bulk recrystallization.[3]

Q2: What are some good starting solvents to test for 1,4-phenylenediacetamide?

Given the two polar amide functional groups and the aromatic ring, a range of solvents could be effective. Amides often recrystallize well from polar solvents.[7]

  • Single Solvents: Ethanol, acetonitrile, or even water are good starting points. Water is an excellent choice for polar compounds if solubility allows, as it is non-flammable and inexpensive.[8]

  • Mixed Solvent Systems: A mixed solvent system is often highly effective. A good pair to try would be dissolving the compound in a minimal amount of a "good" hot solvent like ethanol or ethyl acetate, followed by the dropwise addition of a "poor" solvent like water or hexane until the solution becomes cloudy.[9][10]

Q3: My solution is colored from impurities. How do I remove the color?

If your hot solution has a noticeable color, this is due to dissolved, colored impurities. These can often be removed with activated charcoal.

  • After dissolving your crude product in the hot solvent, remove the flask from the heat source.

  • Add a very small amount (e.g., the tip of a spatula) of activated charcoal to the solution.

  • Bring the solution back to a boil for a few minutes. The charcoal will adsorb the colored impurities.

  • Perform a hot filtration to remove the charcoal before allowing the solution to cool.[2] Be careful not to add charcoal to a boiling solution, as it can cause vigorous bumping.

Data Summary: Potential Recrystallization Solvents

Solvent SystemBoiling Point (°C)Suitability for 1,4-PhenylenediacetamideSafety & Handling Notes
Water 100Good potential due to the polar amide groups. High boiling point allows for a large solubility differential.Non-flammable, non-toxic. High heat of vaporization requires patience when boiling off excess.
Ethanol 78Often a good solvent for amides.[7] May show high solubility even when cold, potentially requiring an anti-solvent.Flammable. Use in a well-ventilated fume hood away from ignition sources.
Acetonitrile 82A good polar aprotic solvent that can be very effective for recrystallizing amides.[7]Flammable and toxic. Handle with appropriate personal protective equipment (PPE) in a fume hood.
Ethyl Acetate / Hexane 69-77A common and effective mixed-solvent system.[9] Dissolve in hot ethyl acetate, then add hexane as the anti-solvent.Both solvents are flammable. Hexane is a neurotoxin. Strict handling in a fume hood is required.

Visualized Workflow for Recrystallization

Recrystallization_Workflow start Start: Crude 1,4-Phenylenediacetamide dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve check_color Is Solution Colored? dissolve->check_color add_charcoal Add Activated Charcoal & Re-heat check_color->add_charcoal Yes no_color Proceed to Cooling check_color->no_color No hot_filter Hot Filtration to Remove Charcoal/Impurities add_charcoal->hot_filter cool_slowly Cool Slowly to Room Temp, then in Ice Bath hot_filter->cool_slowly no_color->cool_slowly check_crystals Crystals Formed? cool_slowly->check_crystals collect_crystals Collect Crystals via Vacuum Filtration check_crystals->collect_crystals Yes troubleshoot Troubleshoot: - Evaporate Solvent - Add Anti-Solvent check_crystals->troubleshoot No wash_crystals Wash with Minimal Ice-Cold Solvent collect_crystals->wash_crystals dry_crystals Dry the Purified Crystals wash_crystals->dry_crystals end_product Pure 1,4-Phenylenediacetamide dry_crystals->end_product troubleshoot->cool_slowly

Caption: A step-by-step workflow for the recrystallization of 1,4-phenylenediacetamide, including key decision points.

Standard Operating Protocol: Recrystallization

This protocol provides a detailed methodology for purifying 1,4-phenylenediacetamide.

  • Solvent Selection: In a small test tube, add ~20 mg of the crude product. Add a potential solvent (e.g., water) dropwise. Observe solubility at room temperature. Heat the test tube in a water bath to see if the solid dissolves. The ideal solvent will show poor solubility when cold and complete solubility when hot.[3]

  • Dissolution: Place the bulk of your crude 1,4-phenylenediacetamide into an appropriately sized Erlenmeyer flask. Add a boiling chip or magnetic stir bar. Add the chosen solvent in small portions while heating the mixture to a gentle boil on a hot plate. Continue adding solvent until the solid just dissolves.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-3 minutes.[2]

  • Hot Filtration (if necessary): If charcoal was added or if insoluble impurities remain, perform a hot filtration using a pre-heated funnel and flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals using vacuum filtration (e.g., with a Büchner funnel).[2]

  • Washing: While the crystals are still in the funnel with the vacuum on, wash them with a very small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.[1]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven.

References

  • Department of Chemistry, University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

  • CUNY Baruch College. (2025). Lab: Purification by Recrystallization. Retrieved from [Link]

  • Department of Chemistry, University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization method. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization1. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • LibreTexts. (n.d.). Recrystallization I. Retrieved from [Link]

Sources

Troubleshooting

Overcoming low solubility of p-xylylene bis(acetamide) in organic synthesis

Topic: Overcoming Solubility Challenges in Organic Synthesis Ticket ID: #SOL-PXB-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Brick" Problem User...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Challenges in Organic Synthesis

Ticket ID: #SOL-PXB-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Brick" Problem

User Issue: You are likely experiencing difficulty dissolving p-xylylene bis(acetamide) (N,N'-(1,4-phenylenebis(methylene))diacetamide) in standard organic solvents (DCM, THF, Toluene, Ethanol) at room temperature.

Root Cause Analysis: This molecule acts as a "molecular brick" due to two synergistic forces:

  • Intermolecular Hydrogen Bonding: The two amide motifs (–NH–CO–) form a rigid, extensive hydrogen-bonding network with neighboring molecules.

  • 
    -
    
    
    
    Stacking:
    The central benzene ring and planar amide bonds allow for tight packing in the crystal lattice.

Result: High lattice energy. To dissolve it, you must overcome this energy using specific solvent systems or thermal input. Standard "like dissolves like" rules often fail here because the crystal lattice stability exceeds the solvation energy of common solvents.

Solvent Selection Guide

Do not waste time with Dichloromethane (DCM), Diethyl Ether, or cold Alcohols. Use the following hierarchy based on your downstream needs.

Solubility Heatmap & Performance Table
Solvent SystemSolubility RatingTemp. Req.Removal DifficultyApplication Context
LiCl (5%) / DMAc Excellent ( *** ) 25-60°CHighThe "Gold Standard" for homogenous reactions. Breaks H-bonds.
DMSO Good (*) >60°CHighStandard synthesis; NMR analysis.
NMP Good (****)>80°CHighHigh-temp alkylations; peptide coupling.
Cyrene™ Moderate ()>80°CModerateGreen Alternative. Replacement for NMP/DMF.
TFA (Trifluoroacetic acid) Excellent (*****)25°CLowNMR Analysis only. Reactive! Do not use for synthesis.
Acetic Acid (Glacial) Moderate ()RefluxModerateRecrystallization.
The "Secret Weapon": LiCl / DMAc System

If DMSO fails or interferes with your reaction, use the Lithium Chloride / N,N-Dimethylacetamide system.

  • Mechanism: The Lithium cation (

    
    ) coordinates with the carbonyl oxygen, while the Chloride anion (
    
    
    
    ) acts as a hydrogen bond acceptor, effectively "unzipping" the amide hydrogen bonds that hold the crystal together.
  • Preparation: Dissolve 5% w/v anhydrous LiCl in dry DMAc at 80°C until clear. Cool to RT. Add your bis(acetamide).

Troubleshooting & FAQs

Scenario A: Reaction Setup

Q: "I need to alkylate the nitrogen, but the starting material is a solid suspension. Can I proceed?"

A: Yes. You do not always need a homogenous solution. For N-alkylation or modifications, you can use Phase Transfer Catalysis (PTC) or High-Shear Heterogeneous conditions .

Protocol: Heterogeneous N-Alkylation (Solid-Liquid)

  • Solvent: Use Toluene or Acetonitrile (even if insoluble).

  • Catalyst: Add 10 mol% TBAB (Tetrabutylammonium bromide) or 18-Crown-6 .

  • Base: Use finely ground KOH or NaOH.

  • Agitation: This is critical. Use a high-speed overhead stirrer or sonicate the reaction mixture for 10 minutes before adding the electrophile to increase surface area.

  • Heat: Reflux is usually required to drive the surface reaction.

Scenario B: Workup & Purification

Q: "My reaction worked in DMSO, but now I can't get the product out. Rotovap takes forever."

A: Do NOT try to rotovap DMSO to dryness. It requires high heat (


C under vacuum), which promotes decomposition and impurity formation. Use the "Crash and Wash"  method.

Protocol: The Aqueous Crash

  • Cool: Bring the DMSO reaction mixture to room temperature (or 0°C).

  • Dilute: Slowly pour the reaction mixture into 10 volumes of ice-cold water (or 5% LiCl solution) with vigorous stirring.

  • Precipitate: The hydrophobic bis(acetamide) derivative should crash out as a solid.

  • Filter: Vacuum filter the solid.

  • Wash: Wash the filter cake

    
     with water (to remove DMSO) and 
    
    
    
    with cold methanol (to dry).
  • Lyophilize: If the product is gummy, freeze-dry (lyophilize) the precipitate to remove trace DMSO/water.

Scenario C: Analysis (NMR)

Q: "I put the sample in DMSO-d6, but the NMR spectrum is just baseline noise."

A: The relaxation time is too long, or it hasn't dissolved.

  • Heat it: Run the NMR experiment at 80°C (353 K) . This breaks the aggregates.

  • Change Solvent: Use TFA-d (Deuterated Trifluoroacetic Acid) . It protonates the amides, breaking H-bonds instantly.

    • Warning: Recovering the sample from TFA is difficult; use this only for analytical checks.

Visual Decision Guides

Figure 1: Solvent Selection Logic Tree

SolventLogic Start Start: Dissolving p-Xylylene bis(acetamide) Goal_Rxn Goal: Chemical Reaction Start->Goal_Rxn Goal_NMR Goal: NMR Analysis Start->Goal_NMR Is_Green Is 'Green Chemistry' Required? Goal_Rxn->Is_Green Standard_NMR DMSO-d6 + Heat (80°C) Goal_NMR->Standard_NMR Non-Destructive TFA_NMR TFA-d (Room Temp) Goal_NMR->TFA_NMR Rapid Check Use_Cyrene Use Cyrene™ (dihydrolevoglucosenone) Temp > 80°C Is_Green->Use_Cyrene Yes Standard_Path Standard Synthesis Is_Green->Standard_Path No Needs_Homogenous Must it be dissolved? Standard_Path->Needs_Homogenous Use_LiCl Use 5% LiCl / DMAc (Breaks H-Bonds) Needs_Homogenous->Use_LiCl Yes (Complex) Use_DMSO Use DMSO or NMP (Temp > 100°C) Needs_Homogenous->Use_DMSO Yes (Simple) Hetero Use Heterogeneous Cond. (PTC + Toluene + High Shear) Needs_Homogenous->Hetero No

Caption: Decision matrix for solvent selection based on experimental goals (Synthesis vs. Analysis) and constraints (Green chemistry vs. Solubility power).

Figure 2: Mechanism of Solubilization (LiCl/DMAc)

Mechanism cluster_0 Insoluble State (Crystal Lattice) cluster_1 Solubilized State Amide1 Amide...H-N Amide2 O=C...Amide Amide1->Amide2 Strong H-Bond Arrow Add LiCl / DMAc cluster_1 cluster_1 Arrow->cluster_1 Li Li+ Amide_Free1 Amide-C=O Li->Amide_Free1 Coordinates Oxygen Cl Cl- Amide_Free2 Amide-N-H Amide_Free2->Cl H-Bonds to Chloride cluster_0 cluster_0 cluster_0->Arrow

Caption: Mechanistic disruption of the intermolecular hydrogen bonding network by the Lithium Chloride / DMAc macro-cation system.

References

  • Sherwood, J., et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications.

  • McCormick, C. L., et al. (1985). "Solution properties of cellulose in lithium chloride and N,N-dimethylacetamide." Macromolecules.

  • Camp, J. E., et al. (2019).[1] "Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™." Green Chemistry.

  • Reddy, T. B. (1971). "The Purification of Dimethylsulphoxide for Electrochemical Experimentation." Pure and Applied Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Characteristic IR Absorption Bands of 1,4-Benzenediacetamide

[1] Executive Summary & Structural Definition 1,4-Benzenediacetamide (also known as p-phenylenediacetamide) is a symmetric primary diamide used frequently in crystal engineering and as a monomer for high-performance poly...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Definition

1,4-Benzenediacetamide (also known as p-phenylenediacetamide) is a symmetric primary diamide used frequently in crystal engineering and as a monomer for high-performance polyamides.[1] Its rigid aromatic core and flexible methylene spacers allow for strong intermolecular hydrogen bonding, making its infrared (IR) spectrum highly characteristic but susceptible to polymorphic variations.

Critical Structural Distinction: Researchers often confuse this compound with its isomer, N,N'-diacetyl-1,4-phenylenediamine.[1] To ensure accurate characterization, verify your target structure:

  • Target Compound (This Guide): 1,4-Benzenediacetamide (

    
    ).[1] Amide functionality is separated from the ring by a methylene group.
    
  • Isomer (Excluded): N,N'-Diacetyl-1,4-phenylenediamine (

    
    ).[1] Amide nitrogen is directly attached to the ring.
    

This guide provides a comparative spectral analysis of 1,4-Benzenediacetamide against its synthetic precursors (nitriles) and hydrolysis products (acids) to facilitate precise reaction monitoring.[1]

Structural Analysis & Functional Group Mapping[1]

The molecule consists of three distinct vibrational zones: the Primary Amide termini, the Methylene linkers, and the Para-substituted Benzene core.

G cluster_0 1,4-Benzenediacetamide Structure Amide1 Primary Amide (-CONH2) Linker1 Methylene (-CH2-) Amide1->Linker1 NH N-H Stretch (3180-3400 cm⁻¹) Amide1->NH CO Amide I (C=O) (~1650 cm⁻¹) Amide1->CO Core p-Phenylene Ring (C6H4) Linker1->Core Linker2 Methylene (-CH2-) Core->Linker2 CH Para-Subst. Bend (800-850 cm⁻¹) Core->CH Amide2 Primary Amide (-CONH2) Linker2->Amide2

Figure 1: Functional group mapping linking chemical structure to expected IR vibrational modes.[1]

Characteristic IR Absorption Bands

The following data is synthesized from standard primary amide spectra (e.g., Benzeneacetamide) and corrected for the symmetry of the 1,4-disubstituted system.

Table 1: Diagnostic IR Bands of 1,4-Benzenediacetamide[1]
Frequency (cm⁻¹)IntensityAssignmentDiagnostic Value
3350 – 3400 Strong, Sharp

Primary Amide Confirmation. Distinguishes from secondary amides (single band) or acids (broad OH).[1]
3180 – 3200 Strong, Sharp

H-Bonding Indicator. Position shifts significantly with concentration (solution) vs. solid state.[1]
1640 – 1660 Very StrongAmide I

Carbonyl Environment. Lower frequency than esters/acids due to resonance. Key peak for quantification.
1600 – 1620 MediumAmide II

Differentiation. Overlaps with aromatic C=C but distinct shape.[1] Absent in esters/acids.
1510 – 1520 MediumAromatic C=C StretchRing Confirmation. Characteristic "breathing" mode of the benzene ring.
1410 – 1430 Medium

Scissoring
Linker Identification. Adjacent to carbonyl (

).[1] Differentiates from N-methyl groups.[1]
800 – 850 Strong

Out-of-plane
Substitution Pattern. Single strong band indicates para-substitution (1,4).[1]

Expert Insight: In the solid state (KBr pellet), the Amide I and II bands often appear as a distinctive "doublet" feature between 1600–1660 cm⁻¹.[1] If you see a single broad band here, your sample may be amorphous or wet.

Comparative Analysis: Reaction Monitoring

In drug development and polymer synthesis, 1,4-Benzenediacetamide is often synthesized from 1,4-Phenylenediacetonitrile or 1,4-Phenylenediacetic acid .[1] Distinguishing these species is critical for determining reaction completion.

Table 2: Spectral Differentiation of Precursors vs. Product[1]
Functional GroupNitrile Precursor (Start)Acid Intermediate (Hydrolysis)Amide Product (Target)
Diagnostic Region 2200 – 2300 cm⁻¹ 2500 – 3300 cm⁻¹ 3100 – 3400 cm⁻¹
Key Feature Sharp

stretch at ~2250 cm⁻¹
Very broad, chaotic

stretch ("Hairy beard")
Two sharp

spikes
Carbonyl (C=O) Absent~1700–1725 cm⁻¹ (Higher freq)~1650 cm⁻¹ (Lower freq)
Fingerprint Clean 1600–2000 regionBroad C-O stretch ~1200-1300Amide II band ~1620
Synthesis Monitoring Workflow

Use this logic flow to interpret your spectra during synthesis.

Monitor Start Crude Reaction Mixture CheckCN Check 2250 cm⁻¹ (Nitrile Peak) Start->CheckCN CheckOH Check 2500-3000 cm⁻¹ (Broad Acid OH) CheckCN->CheckOH Peak Absent Result1 Incomplete Conversion (Residual Nitrile) CheckCN->Result1 Peak Present CheckNH Check 3350/3180 cm⁻¹ (Doublet NH) CheckOH->CheckNH Broad Band Absent Result2 Hydrolysis to Acid (Over-reaction) CheckOH->Result2 Broad Band Present CheckNH->Result1 Doublet Absent Result3 Pure 1,4-Benzenediacetamide CheckNH->Result3 Doublet Present

Figure 2: Logic gate for IR-based reaction monitoring of amide synthesis.

Experimental Protocol: Solid-State Characterization

Because 1,4-Benzenediacetamide is a high-melting solid (mp > 200°C), solution-phase IR is often impractical due to solubility limits.[1] KBr Pellet transmission spectroscopy is the gold standard for this compound to resolve the fine N-H splitting.

Protocol: KBr Pellet Preparation
  • Ratio: Mix 1.5 mg of dry sample with 250 mg of spectroscopic grade KBr (approx. 0.5% w/w).[1][2]

    • Why? High concentrations cause "flat-topping" of the Amide I band, destroying quantitative potential.[1]

  • Grinding: Grind in an agate mortar for 60-90 seconds until the powder is non-reflective (flour-like consistency).

    • Why? Large particles cause Christiansen scattering, resulting in a sloping baseline and distorted peak ratios.

  • Pressing: Press at 8-10 tons for 2 minutes under vacuum (if available).

  • Validation:

    • Check 3400 cm⁻¹: If peaks are rounded/broad, the sample may be wet (KBr is hygroscopic). Dry pellet at 80°C and re-measure.

    • Check Baseline: Transmission at 4000 cm⁻¹ should be >80%. If <50%, regrind the sample.

Alternative: ATR (Attenuated Total Reflectance)[1][4]
  • Pros: Fast, no sample prep.

  • Cons: Peak intensities will differ from literature (lower intensity at high wavenumbers). The Amide I/II ratio may appear different due to penetration depth dependence (

    
    ).[1]
    
  • Correction: Apply an ATR correction algorithm (available in most FTIR software) before comparing with KBr library spectra.

References

  • NIST Chemistry WebBook. Benzeneacetamide (Analogous Primary Amide Data).[1] National Institute of Standards and Technology. [Link][1]

  • PubChem. 1,4-Benzenedimethanamine (Related Structure for Para-substitution confirmation).[1] National Library of Medicine. [Link][1]

Sources

Comparative

Comparing 1,4-Benzenediacetamide vs 1,4-Benzenediacetic acid properties

Audience: Researchers, Medicinal Chemists, and Crystal Engineers. Objective: To provide an in-depth technical comparison of 1,4-Benzenediacetic acid and its amide derivative, focusing on physicochemical properties, synth...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Crystal Engineers. Objective: To provide an in-depth technical comparison of 1,4-Benzenediacetic acid and its amide derivative, focusing on physicochemical properties, synthesis, and supramolecular behavior.

Executive Summary & Critical Disambiguation

Before analyzing properties, it is vital to address a common nomenclature error in chemical catalogs that affects procurement and research.

  • 1,4-Benzenediacetic acid (p-Phenylenediacetic acid): The parent dicarboxylic acid (CAS: 7325-46-4).

  • 1,4-Benzenediacetamide (Target Compound): The primary diamide derivative of the acid (Structure: H₂N-CO-CH₂-Ph-CH₂-CO-NH₂).

  • WARNING - Common Confusion: The name "1,4-Benzenediacetamide" is frequently misapplied in commercial databases to N,N'-Diacetyl-1,4-phenylenediamine (CAS: 140-50-1), which is a diamine derivative, not the amide of the diacetic acid.

    • This guide compares the Acid (CAS 7325-46-4) with its true Amide derivative (2,2'-(1,4-phenylene)diacetamide).

Physicochemical Property Comparison

The conversion of the carboxylic acid groups to primary amides drastically alters the solid-state packing and solubility profile due to the shift from hydrogen bond dimers to hydrogen bond tapes.

Property1,4-Benzenediacetic Acid1,4-Benzenediacetamide (True Amide)
CAS Number 7325-46-4 Not widely listed (distinct from 140-50-1)
Formula C₁₀H₁₀O₄C₁₀H₁₂N₂O₂
Mol. Weight 194.19 g/mol 192.22 g/mol
Melting Point 250 – 260 °C (Dec.)> 280 °C (Predicted/High Thermal Stability)
Solubility (Water) Low (Cold); Moderate (Hot)Very Low (Insoluble due to lattice energy)
Solubility (Base) Soluble (Forms Dicarboxylate Salt)Insoluble (No acidic proton to ionize)
pKa ~4.3 (Carboxylic Acid)~15-17 (Amide N-H - Non-acidic in water)
H-Bond Motif R²₂(8) Dimer (Discrete pairs)C(4) / R²₂(8) Tape (Infinite networks)

Key Insight: The amide derivative exhibits a significantly higher melting point and lower solubility than the acid. This is attributed to the primary amide supramolecular synthon , which forms robust, infinite hydrogen-bonded ribbons (tapes) in the crystal lattice, requiring higher energy to disrupt than the discrete carboxylic acid dimers.

Structural & Supramolecular Analysis

Understanding the hydrogen bonding logic is essential for crystal engineering (e.g., designing MOF linkers or co-crystals).[1]

Visualization: Chemical Structures & Interconversion

ChemicalStructures Acid 1,4-Benzenediacetic Acid (HOOC-CH2-Ph-CH2-COOH) MP: 250-260°C Motif: Discrete Dimers Cl Acid Chloride Intermediate (ClOC-CH2-Ph-CH2-COCl) Reactive Electrophile Acid->Cl SOCl2 / Oxalyl Chloride (Activation) Amide 1,4-Benzenediacetamide (H2NOC-CH2-Ph-CH2-CONH2) MP: >280°C Motif: Infinite Tapes Cl->Amide NH3 (g) or NH4OH (Amidation) Amide->Acid H3O+ / Reflux (Hydrolysis)

Figure 1: Synthetic interconversion pathway between the acid and amide forms.

Supramolecular Synthons (Graphviz)

Synthons cluster_0 Acid Motif: Discrete Dimer cluster_1 Amide Motif: Infinite Tape AcidNode O-H ... O Carboxylic Acid Dimer (Finite Unit) Comparison The Amide Tape creates higher lattice energy -> Lower Solubility -> Higher MP AmideNode N-H ... O Primary Amide Ladder (Infinite 1D Chain)

Figure 2: Comparison of the finite dimer motif in acids vs. the infinite tape motif in amides.

Experimental Protocols

Since the true 1,4-Benzenediacetamide is difficult to source commercially, researchers often synthesize it directly from the acid.

Protocol A: Synthesis of 1,4-Benzenediacetamide from 1,4-Benzenediacetic Acid

Rationale: Direct reaction of the acid with ammonia is inefficient due to ammonium salt formation. Activation via acid chloride is the standard, high-yield method.

Materials:

  • 1,4-Benzenediacetic acid (10 mmol, 1.94 g)

  • Thionyl Chloride (SOCl₂) (excess, 10 mL) or Oxalyl Chloride (2.5 eq) with DMF cat.

  • Ammonium Hydroxide (28% NH₃ aq) or Ammonia gas.

  • Dichloromethane (DCM) (anhydrous).[2]

Step-by-Step Methodology:

  • Activation: Suspend 1.94 g of 1,4-benzenediacetic acid in 20 mL dry DCM. Add 3 drops of DMF.

  • Chlorination: Dropwise add 2.5 equivalents of Oxalyl Chloride (or reflux in neat SOCl₂ for 2 hours until clear).

  • Evaporation: Remove solvent and excess chlorinating agent under vacuum to yield the crude bis-acid chloride (yellow oil/solid). Do not expose to moist air.

  • Amidation: Redissolve residue in 20 mL dry DCM. Cool to 0°C.

  • Quench: Slowly bubble NH₃ gas through the solution OR dropwise add the DCM solution into 50 mL of stirred, cold concentrated Ammonium Hydroxide.

  • Precipitation: The amide will precipitate immediately as a white solid.

  • Purification: Filter the solid. Wash with water (to remove NH₄Cl) and cold ethanol. Recrystallize from boiling water or DMF/Ethanol mixture if necessary.

  • Validation: Check IR for disappearance of C=O acid stretch (1700 cm⁻¹) and appearance of Amide I/II bands (1650/1600 cm⁻¹) and NH₂ doublet (3200-3400 cm⁻¹).

Protocol B: Solubility & Stability Testing

Rationale: To verify the identity and purity of the two compounds.

  • Base Solubility Test:

    • Take 10 mg of sample. Add 1 mL of 1M NaOH.

    • Acid: Dissolves clear (Formation of disodium salt).

    • Amide: Remains insoluble (No acidic proton).

  • Hydrolysis Stress Test:

    • Reflux 50 mg of Amide in 6M HCl for 4 hours.

    • Cool and filter.[3][4] The precipitate should be the Acid (MP 250-260°C), confirming the structure.

Applications in Drug Development & Materials
  • 1,4-Benzenediacetic Acid:

    • MOF Linker: Used as a flexible "V-shaped" or "U-shaped" linker in Metal-Organic Frameworks (MOFs). The methylene spacers (-CH2-) allow conformational freedom, enabling "breathing" MOF structures that change pore size upon guest absorption.

    • Polyester Precursor: Used to synthesize liquid crystalline polymers (polyesters) with improved thermal conductivity compared to rigid terephthalic acid derivatives.

  • 1,4-Benzenediacetamide:

    • Crystal Engineering: Acts as a robust spacer in supramolecular networks. The amide groups serve as reliable hydrogen bond donors/acceptors for co-crystallization with pharmaceutical active ingredients (APIs).

    • Intermediate: Precursor for the synthesis of 1,4-Benzenediacetonitrile (via dehydration) or 1,4-Benzenediethylamine (via reduction), both of which are bioactive scaffolds.

References
  • Sigma-Aldrich. Product Specification: p-Phenylenediacetic acid (CAS 7325-46-4).Link

  • NIST Chemistry WebBook. IR Spectrum and Properties of p-Phenylenediacetic acid.Link

  • PubChem. Compound Summary: 1,4-Benzenediacetic acid.Link

  • Organic Syntheses. General Procedure for Conversion of Phenylacetic Acid to Phenylacetamide (Analogous Protocol). Coll. Vol. 1, p. 107 (1941). Link

  • Cymit Quimica. 1,4-Phenylenediacetic acid Properties and Safety.Link

Sources

Validation

Structural Analysis &amp; Comparative Guide: 2,2'-(1,4-Phenylene)diacetamide

This guide is structured to address the specific crystallographic and physicochemical properties of 2,2'-(1,4-Phenylene)diacetamide , while explicitly resolving the common nomenclature confusion with its isomer, -diacety...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to address the specific crystallographic and physicochemical properties of 2,2'-(1,4-Phenylene)diacetamide , while explicitly resolving the common nomenclature confusion with its isomer,


-diacetyl-1,4-phenylenediamine.

Executive Summary & Nomenclature Critical Check

Before analyzing the crystal structure, we must establish the precise chemical identity. In commercial databases, 2,2'-(1,4-Phenylene)diacetamide is frequently conflated with


-diacetyl-1,4-phenylenediamine (CAS 140-50-1).
  • Target Compound (This Guide): 2,2'-(1,4-Phenylene)diacetamide.

    • Structure: A benzene ring substituted at the 1 and 4 positions with acetamide groups (

      
      ).
      
    • Function: Flexible dicarboxamide linker for supramolecular networks and MOFs.

  • Common Distractor:

    
    -Diacetyl-1,4-phenylenediamine.[1][2][3][4]
    
    • Structure: A benzene ring substituted at the 1 and 4 positions with acetamido groups (

      
      ).
      
    • Function: Rigid antioxidant and dye intermediate.

This guide focuses strictly on the flexible dicarboxamide derivative, analyzing its potential for hydrogen-bonded organic frameworks (HOFs) and pharmaceutical co-crystals.

Crystallographic Characterization

Structural Hierarchy & Supramolecular Synthons

Unlike rigid linkers like terephthalamide, 2,2'-(1,4-Phenylene)diacetamide possesses methylene spacers (


) that introduce conformational flexibility. This flexibility dictates the crystal packing, often leading to "staircase" or "herringbone" motifs rather than flat sheets.

Primary Supramolecular Synthons:

  • Amide-Amide Homosynthon: The primary amide group (

    
    ) typically forms 
    
    
    
    dimers or
    
    
    chains via
    
    
    hydrogen bonds.
  • Layering: The aromatic rings stack via

    
     interactions (centroid-centroid distance ~3.6–3.9 Å), stabilized by the inter-amide hydrogen bond network.
    
Comparative Crystal Data (Proxy & Analogue Analysis)

Due to the scarcity of open-access CIF data for the pure amide monomer (often overshadowed by its polymer PA10P), we validate its structure against its direct precursor (1,4-Phenylenediacetic acid) and its rigid analogue (Terephthalamide).

FeatureTarget: 2,2'-(1,4-Phenylene)diacetamide Precursor: 1,4-Phenylenediacetic Acid Rigid Analogue: Terephthalamide
Formula



Linker Type Flexible (

spacer)
Flexible (

spacer)
Rigid (Direct attachment)
Space Group Monoclinic

(Predicted)
Triclinic

(Ref: PPHDAC)
Monoclinic

H-Bond Motif 1D Tapes / 2D Sheets0D Dimers (Carboxylic)3D H-bonded Network
Melting Point >240°C (Dec)250–252°C>300°C
Solubility High: DMSO, DMAcLow: Water, EtOHHigh: Hot Water, AlcoholsLow: Cold WaterInsoluble: Most solventsSoluble: H2SO4

Technical Insight: The introduction of the amide group significantly lowers solubility compared to the acid precursor due to the formation of robust intermolecular hydrogen bond networks that are harder to solvate than the carboxylic acid dimers.

Comparative Performance Analysis

This section objectively compares the target against alternatives for use as a Crystal Engineering Linker .

Flexibility vs. Rigidity
  • 2,2'-(1,4-Phenylene)diacetamide: The methylene hinge allows the amide groups to rotate out of the aromatic plane. This is advantageous for forming co-crystals with sterically bulky drug molecules , as the linker can adapt its conformation to maximize H-bonding.

  • Terephthalamide: The rigid conjugation locks the amide plane coplanar with the ring. This maximizes thermal stability but limits its ability to accommodate "awkward" guest molecules in a lattice.

Thermal Stability & Solubility Profile

The target compound exhibits a high melting point (>240°C) due to strong amide dipole interactions. However, unlike the rigid terephthalamide, it retains solubility in polar aprotic solvents (DMSO, DMF), making it processable for solution-based crystallization.

ComparisonLogic Target 2,2'-(1,4-Phenylene)diacetamide Processable in DMSO Processable in DMSO Target->Processable in DMSO Acid Alternative: 1,4-Phenylenediacetic Acid Rigid Alternative: Terephthalamide Requires H2SO4/Superacids Requires H2SO4/Superacids Rigid->Requires H2SO4/Superacids Criteria Selection Criteria Criteria->Target Requires Conformational Adaptability (Co-crystals, Flexible MOFs) Criteria->Acid Requires Water Solubility or Metal Coordination Criteria->Rigid Requires Max Thermal Stability (High-Temp Engineering)

Figure 1: Decision logic for selecting between phenylene-based linkers based on solubility and conformational requirements.

Experimental Protocols

Synthesis of 2,2'-(1,4-Phenylene)diacetamide

Objective: Convert 1,4-phenylenediacetic acid to the diamide with >90% yield. Mechanism: Nucleophilic acyl substitution via an acid chloride intermediate.

Step-by-Step Protocol:

  • Activation: Charge a round-bottom flask with 10.0 mmol of 1,4-phenylenediacetic acid . Add 15 mL of thionyl chloride (

    
    ) and a catalytic drop of DMF.
    
  • Reflux: Heat to reflux (75°C) for 2 hours under

    
     atmosphere until gas evolution (
    
    
    
    ) ceases and the solution becomes clear.
  • Isolation of Intermediate: Evaporate excess

    
     under reduced pressure to obtain the crude acid chloride (yellow oil/solid). Do not purify.
    
  • Amidation: Dissolve the residue in 20 mL dry THF. Cool to 0°C.

  • Addition: Slowly add 20 mL of concentrated aqueous ammonia (

    
    ) or bubble anhydrous 
    
    
    
    gas. A white precipitate forms immediately.
  • Workup: Stir for 1 hour at room temperature. Filter the white solid.

  • Purification: Wash the filter cake with water (

    
     mL) to remove ammonium chloride. Recrystallize from boiling water/ethanol (1:1) or DMF.[1]
    
Single Crystal Growth (Self-Validating Method)

Method: Slow Cooling / Gel Diffusion.

  • Solvent System: DMSO is recommended due to high solubility.

  • Procedure: Dissolve 50 mg of the amide in 2 mL hot DMSO. Place this vial inside a larger jar containing 10 mL of ethanol (antisolvent). Seal the outer jar.

  • Validation: Crystals should appear within 3-5 days as colorless plates. If precipitate is amorphous, reduce concentration or switch to gel diffusion (1% agar in water).

SynthesisWorkflow Start 1,4-Phenylenediacetic Acid Step1 Reflux with SOCl2 (Activation) Start->Step1 Inter Acid Chloride Intermediate Step1->Inter Step2 Add NH3 (aq/gas) (Amidation) Inter->Step2 Product 2,2'-(1,4-Phenylene) diacetamide Step2->Product

Figure 2: Synthetic pathway from acid precursor to target diamide.[5]

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: PPHDAC (1,4-Phenylenediacetic acid). [Link]

  • NIST Chemistry WebBook. 1,4-Benzenediacetic acid (Precursor Data). [Link][5]

  • PubChem. Compound Summary for 1,4-Phenylenediacetamide (Structure & Identifiers). [Link]

  • Aakeröy, C. B., et al. "Hydrogen-bond assisted assembly of organic frameworks." Chemical Communications, 2005. (Foundational text on amide supramolecular synthons). [Link]

Sources

Comparative

Technical Comparison: Distinguishing 1,4-Phenylenediacetamide from 1,4-Diacetylaminobenzene

Executive Summary The Isomeric Trap: Researchers often confuse 1,4-phenylenediacetamide and 1,4-diacetylaminobenzene due to their identical molecular weight ( ) and elemental formula ( ).[1] However, they are distinct co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Isomeric Trap: Researchers often confuse 1,4-phenylenediacetamide and 1,4-diacetylaminobenzene due to their identical molecular weight (


) and elemental formula (

).[1] However, they are distinct constitutional isomers with fundamentally different chemical reactivities and spectroscopic signatures.[1][2]
  • Molecule A (The "Side-Chain" Amide): 1,4-Benzenediacetamide.[1][2] The amide group is separated from the ring by a methylene spacer.[2]

  • Molecule B (The "Anilide"):

    
    -Diacetyl-1,4-phenylenediamine.[1] The nitrogen is directly bonded to the aromatic ring.[2]
    

Quick Decision Matrix:

Feature1,4-Phenylenediacetamide (Side-Chain)1,4-Diacetylaminobenzene (Anilide)
Primary CAS Varies (often confused with 140-50-1)140-50-1
Linkage Ar-

-

-

Ar-

-

-


NMR Key
Methylene Singlet (~3.4 ppm) Methyl Singlet (~2.1 ppm)
Hydrolysis Product Releases Ammonia (

)
Releases Acetic Acid
UV/Vis No conjugation (lower

)
N-Aryl conjugation (higher

)

Structural & Theoretical Framework

To distinguish these compounds, one must understand the electronic environment of the nitrogen atom.[2] In the Anilide (B) , the nitrogen lone pair participates in resonance with the benzene ring, significantly affecting its nucleophilicity and UV absorption.[1] In the Side-Chain Amide (A) , the methylene group acts as an insulator, breaking this conjugation.[1]

Visual Identification Workflow

The following diagram outlines the logical decision tree for distinguishing these isomers using standard laboratory techniques.

IdentificationWorkflow Start Unknown Sample (MW 192.21) Solubility Step 1: Solubility Test (Dilute Acid) Start->Solubility NMR Step 2: 1H NMR Analysis (DMSO-d6) Solubility->NMR Both likely insoluble in cold water ResultA Molecule A: 1,4-Phenylenediacetamide (Side-Chain Amide) NMR->ResultA Singlet @ 3.4 ppm (-CH2-) Broad NH2 signals ResultB Molecule B: 1,4-Diacetylaminobenzene (Anilide) NMR->ResultB Singlet @ 2.0 ppm (-CH3) Downfield NH (~9.8 ppm) Hydrolysis Step 3: Hydrolysis Validation (Reflux with HCl) ResultA->Hydrolysis ResultB->Hydrolysis Ammonia Releases Ammonia (Gas) Turns Litmus Blue Hydrolysis->Ammonia Molecule A Acetic Releases Acetic Acid Vinegar Odor Hydrolysis->Acetic Molecule B

Figure 1: Decision tree for the structural elucidation of


 isomers.[1]

Spectroscopic Differentiation (The "Gold Standard")

Nuclear Magnetic Resonance (NMR) is the only definitive non-destructive method to distinguish these isomers.[2] The symmetry of both molecules results in simplified spectra, but the chemical shifts are distinct.[2]

Protocol: NMR Analysis

Reagents: DMSO-


 (Solvent of choice due to solubility issues).
Instrument:  300 MHz or higher.
Signal TypeMolecule A (Side-Chain) Molecule B (Anilide) Explanation
Aliphatic Region

3.3–3.5 ppm (Singlet)
Integrates to 4H.[1][2] Corresponds to

spacers.[1][2]

2.0–2.1 ppm (Singlet)
Integrates to 6H.[2] Corresponds to terminal

groups.
CRITICAL DISTINCTION: The shift from 2.0 to 3.5 ppm is unmistakable.[2]
Amide Proton

6.8–7.5 ppm (Broad)
Often appears as two broad humps (

).[2]

9.8–10.0 ppm (Singlet)
Sharp, downfield peak due to N-Aryl deshielding.[1][2]
Anilide protons are significantly more acidic and deshielded.[2]
Aromatic Region

7.1–7.3 ppm (Singlet)
Aromatic protons are electronically isolated.[2]

7.5–7.7 ppm (Singlet)
Slightly deshielded by the N-acetyl group.[1][2]
Both show a singlet (or tight AA'BB') due to para-symmetry.[2]
Infrared Spectroscopy (FT-IR)

While less specific than NMR, IR can provide supporting evidence.[1]

  • Molecule B (Anilide): Shows a characteristic Amide II band (N-H bending) at a higher frequency and intensity due to the rigid aryl-nitrogen bond.[1][2] The C=O stretch (Amide I) is typically lower (~1660

    
    ) due to conjugation.[1]
    
  • Molecule A (Side-Chain): Behaves like a primary aliphatic amide.[1][2] Look for the "doublet" N-H stretch of a primary amide (

    
    ) at 3300–3500 
    
    
    
    , whereas Molecule B (secondary amide) shows a single N-H band.[1]

Chemical Validation Protocols

If spectroscopic equipment is unavailable, chemical hydrolysis provides a robust "wet lab" confirmation.[1][2]

Experiment: Acid Hydrolysis Test

This protocol exploits the different leaving groups of the two isomers.[2]

Reagents:

  • 6M Hydrochloric Acid (HCl)

  • Red Litmus Paper[1][2]

  • 10% Sodium Hydroxide (NaOH)

Procedure:

  • Place 100 mg of the unknown substance in a small round-bottom flask.

  • Add 5 mL of 6M HCl and reflux for 60 minutes.

  • Observation A (Odor/Gas):

    • Molecule B: The solution will smell strongly of acetic acid (vinegar).[2] No gas is evolved immediately.[2]

  • Basification Step:

    • Cool the solution and carefully add 10% NaOH until basic (pH > 10).

    • Molecule A: This will liberate Ammonia gas (

      
      )  immediately upon basification (from the ammonium salt formed during hydrolysis).[2] Hold damp red litmus paper over the flask; it will turn blue.[2]
      
    • Molecule B: This will precipitate p-phenylenediamine (a dark solid that oxidizes rapidly) but will not release significant ammonia gas.[1][2]

Mechanism:

  • Molecule A:

    
    [1][2]
    
  • Molecule B:

    
    [1][2]
    

Physical Properties & Safety

Solubility Profile
  • Molecule B (Anilide): Known for poor solubility in most organic solvents.[2] Soluble in DMSO and hot acetic acid.[2] Insoluble in water.[2][3]

  • Molecule A (Side-Chain): Generally slightly more soluble in polar protic solvents due to the flexibility of the methylene spacer, but still relatively insoluble in non-polar solvents.[1]

Safety Note (E-E-A-T)

Molecule B (1,4-diacetylaminobenzene) hydrolyzes to p-phenylenediamine , a known contact allergen and skin sensitizer.[1] Always handle the hydrolysis products of Molecule B with extreme care, using nitrile gloves and working in a fume hood.[2]

References

  • National Institute of Standards and Technology (NIST). N,N'-Diacetyl-1,4-phenylenediamine Mass Spectrum & IR Data.[1][2] CAS 140-50-1.[1][2][4] Available at: [Link][1]

  • PubChem. Compound Summary: N,N'-Diacetyl-1,4-phenylenediamine.[1][2] National Library of Medicine.[2][3] Available at: [Link][1]

  • CAS Common Chemistry. Benzeneacetamide (Analogous Mono-substituted Data). CAS 103-81-1.[1][2][5][6] (Used for spectral inference of the methylene spacer).[2] Available at: [Link][1][5]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2,2'-(1,4-Phenylene)diacetamide

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2,2'-(1,4-Phenylene)diacetamide (CAS: 140-50-1), grounding procedural guidance in the chemical's specific hazard profile.

Understanding the Compound: Hazard-Informed Disposal

2,2'-(1,4-Phenylene)diacetamide, also known as N,N'-(1,4-Phenylene)diacetamide, is a solid, crystalline powder.[1] Its hazard profile, as defined by the Globally Harmonized System (GHS), is the cornerstone of our disposal strategy. The compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][3]

These classifications indicate that the primary risks associated with this compound are irritant properties upon contact with skin, eyes, and the respiratory system. The GHS signal word is "Warning," and it is represented by the GHS07 pictogram (exclamation mark).[1][3] Consequently, the disposal procedure is designed to prevent unintended exposure and environmental release. The mandated precautionary statement for disposal is P501: Dispose of contents/container to an approved waste disposal plant .[1][3] This directive explicitly prohibits disposal via standard trash or sewer systems.

PropertyDescriptionSource(s)
Chemical Name 2,2'-(1,4-Phenylene)diacetamide-
Synonym(s) N,N'-(1,4-Phenylene)diacetamide, N-[4-(acetylamino)phenyl]acetamide[1][2]
CAS Number 140-50-1[1]
Physical Form White to Green to Brown powder to crystalline solid[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H315, H319, H335[1][2][3]

Disposal Workflow: A Step-by-Step Protocol

The following protocol ensures compliance with standard safety procedures and environmental regulations. The core principle is that all chemical waste should be treated as hazardous unless explicitly determined otherwise by an environmental health and safety professional.[4]

Part 1: Immediate Handling and Segregation
  • Don Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. This includes a lab coat, nitrile gloves (check for chemical compatibility), and ANSI-approved safety glasses or goggles.[5]

  • Work in a Ventilated Area: To mitigate the risk of respiratory irritation (H335), all waste handling and packaging should be performed in a well-ventilated area, preferably a chemical fume hood.[6]

  • Segregate the Waste Stream: This compound is a solid organic amide. It must be collected separately from liquid waste and other incompatible chemical waste streams.[7] Do not mix with strong oxidizing agents, acids, or bases in the same waste container.[5][8]

Part 2: Packaging and Labeling for Disposal
  • Select a Compatible Container: Collect solid 2,2'-(1,4-Phenylene)diacetamide waste in a robust, sealable container.[7] A high-density polyethylene (HDPE) or glass container with a screw-top lid is ideal. The original reagent bottle, if empty and in good condition, is an excellent choice for collecting the waste.[4]

  • Collect All Contaminated Materials: This includes the chemical itself, as well as any contaminated items such as weigh boats, gloves, or absorbent paper used for cleaning up minor spills.

  • Label the Container Immediately: As soon as the first particle of waste enters the container, it must be labeled.[4] Use a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must clearly state:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "2,2'-(1,4-Phenylene)diacetamide". Do not use abbreviations.

    • The approximate quantity or percentage of the waste.

    • The date of accumulation.

  • Keep the Container Securely Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[4][9] This prevents the release of dust and potential exposure.

Part 3: Storage and Final Disposal
  • Store in a Designated Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA. This area should be at or near the point of generation and under the control of laboratory personnel.[4] It should be away from general lab traffic and clearly marked with appropriate signage.

  • Arrange for Pickup: Once the container is full (typically around 90% capacity to allow for expansion), or if the waste has been stored for a predetermined time limit set by your institution, arrange for its collection.[10] Contact your institution's EHS office to schedule a pickup.[7]

  • Never Dispose Down the Drain or in Regular Trash: As a solid chemical and a designated hazardous waste, 2,2'-(1,4-Phenylene)diacetamide must never be disposed of in a sink or placed in the regular trash.[7] This action violates regulations and poses a significant risk to sanitation workers and the environment.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper management and disposal of 2,2'-(1,4-Phenylene)diacetamide waste.

DisposalWorkflow start Waste Generation (2,2'-(1,4-Phenylene)diacetamide) ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) start->ppe improper Improper Disposal (Trash or Drain) start->improper DO NOT ventilate Step 2: Work in Ventilated Area (Fume Hood) ppe->ventilate container Step 3: Select Compatible Solid Waste Container ventilate->container collect Step 4: Collect Waste & Contaminated Materials container->collect label Step 5: Attach 'Hazardous Waste' Label (Full Chemical Name) collect->label store Step 6: Store in Designated Satellite Accumulation Area label->store pickup Step 7: Arrange Pickup via EHS Department store->pickup end Proper Disposal by Approved Facility pickup->end violation Regulatory Violation & Safety/Environmental Risk improper->violation

Caption: Decision workflow for safe disposal of 2,2'-(1,4-Phenylene)diacetamide.

References

  • Chemical Waste: Solids. (n.d.). Princeton University Environmental Health and Safety. Retrieved February 24, 2026, from [Link]

  • Material Safety Data Sheet N,N-Dimethyl-p-phenylenediamine. (2006, September 14). Acros Organics. Retrieved February 24, 2026, from [Link]

  • Safety Data Sheet: 1,4-Phenylenediamine. (n.d.). Carl ROTH. Retrieved February 24, 2026, from [Link]

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Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,2'-(1,4-Phenylene)diacetamide
Reactant of Route 2
2,2'-(1,4-Phenylene)diacetamide
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